1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol
Description
Properties
IUPAC Name |
1-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-4(10)7(8)6-3-11-5(2)9-6/h3-4,7,10H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSLCFNGVMRGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C(C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol
Topic: 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol (CAS 1273658-24-4) Document Type: Technical Monograph & Application Guide[1]
A Versatile Aminothiazole Scaffold for Fragment-Based Drug Discovery
Executive Summary
1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol (CAS 1273658-24-4) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Characterized by a vicinal amino-alcohol motif anchored to a 2-methylthiazole ring, this compound serves as a critical building block for synthesizing kinase inhibitors, transition-state mimetics, and chiral ligands. Its structural duality—combining the lipophilic, aromatic thiazole core with a polar, hydrogen-bonding aliphatic tail—makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) campaigns targeting ATP-binding pockets and metalloproteases.
This guide outlines the physicochemical profile, authoritative synthetic pathways, and strategic applications of this compound, providing researchers with a self-validating roadmap for its utilization.
Physicochemical Characterization
Understanding the molecular properties is a prerequisite for successful integration into drug discovery pipelines. The presence of two chiral centers (C1 and C2) implies the existence of four stereoisomers, requiring careful stereocontrol during synthesis or resolution.
Table 1: Predicted Physicochemical Properties
| Property | Value (Predicted) | Significance |
| Molecular Formula | C | Core stoichiometry |
| Molecular Weight | 172.25 g/mol | Ideal for Fragment-Based Drug Design (MW < 300) |
| LogP (Octanol/Water) | ~0.5 – 0.9 | Moderate lipophilicity; good bioavailability potential |
| TPSA | ~60-70 Ų | High polar surface area relative to size; excellent solubility |
| H-Bond Donors | 2 (NH | Critical for active site anchoring |
| H-Bond Acceptors | 4 (N, O, S) | Versatile interaction capabilities |
| pKa (Amine) | ~8.5 - 9.0 | Protonated at physiological pH (cationic interaction) |
| Stereocenters | 2 (C1, C2) | 4 Stereoisomers ( |
Structural Logic & Pharmacophore Mapping
The compound functions as a bioisostere for phenylalanine or histidine derivatives but with enhanced metabolic stability due to the thiazole ring.
-
Thiazole Core: Acts as a pi-stacking element (interacting with aromatic residues like Phe/Tyr in protein pockets) and a metabolic "handle" (less prone to oxidation than phenyl rings).
-
Vicinal Amino-Alcohol: Mimics the transition state of peptide bond hydrolysis. The amine can form salt bridges with Asp/Glu residues, while the hydroxyl group acts as a hydrogen bond donor/acceptor or a zinc-binding group (ZBG) in metalloenzymes.
Diagram 1: Pharmacophore Interaction Map
The following diagram illustrates the potential binding interactions of the scaffold within a hypothetical enzyme active site.
Caption: Pharmacophore mapping of CAS 1273658-24-4 showing critical binding vectors (Pi-stacking, Ionic, H-bonding).
Authoritative Synthetic Methodology
Direct synthesis of the 1-amino-1-thiazolyl-2-hydroxy motif requires bypassing the standard Henry reaction of aldehydes (which yields 1-hydroxy-2-nitro products). The most chemically robust route utilizes a Reverse Henry (Nitroaldol) Strategy starting from a nitromethyl-thiazole precursor.
4.1. Retrosynthetic Analysis
-
Target: 1-Amino-1-(2-methylthiazol-4-yl)propan-2-ol[1]
-
Disconnection: C1-N bond reduction and C1-C2 bond formation.
-
Precursors: 2-Methyl-4-(nitromethyl)thiazole + Acetaldehyde.
4.2. Detailed Protocol (Step-by-Step)
Step 1: Preparation of 2-Methyl-4-(nitromethyl)thiazole
-
Reagents: 4-(Chloromethyl)-2-methylthiazole, Sodium Nitrite (NaNO
), Urea (catalyst), DMF. -
Mechanism: Victor Meyer reaction (Nucleophilic substitution).
-
Protocol:
-
Dissolve 4-(chloromethyl)-2-methylthiazole (1.0 eq) in dry DMF at 0°C.
-
Add solid NaNO
(1.5 eq) and urea (0.5 eq) to scavenge nitrite esters. -
Stir at ambient temperature for 4-6 hours.
-
Workup: Dilute with ice water, extract with EtOAc. The product is unstable; use immediately.
-
Step 2: Nitroaldol Condensation (Henry Reaction)
-
Reagents: 2-Methyl-4-(nitromethyl)thiazole, Acetaldehyde, catalytic DBU or Amberlyst A-21.
-
Protocol:
-
Suspend the nitromethyl intermediate in THF.
-
Add Acetaldehyde (1.2 eq) and catalytic base (DBU, 0.1 eq).
-
Stir at 0°C to RT. The reaction yields 1-(2-methylthiazol-4-yl)-1-nitropropan-2-ol .
-
Note: This step determines the diastereoselectivity (syn/anti).
-
Step 3: Nitro Group Reduction
-
Reagents: H
(50 psi), Raney Nickel or Pd/C, Methanol. -
Protocol:
-
Dissolve the nitro-alcohol in MeOH.
-
Hydrogenate for 12 hours.
-
Filter through Celite to remove catalyst.
-
Purification: Recrystallization from EtOH/Ether or purification via SCX (Strong Cation Exchange) chromatography to isolate the free amine.
-
Diagram 2: Synthetic Workflow
Caption: Step-wise synthesis via the Nitromethyl-Thiazole pathway to ensure correct regio-placement of the amine.
Handling, Stability, and Safety
-
Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Solubility: Highly soluble in DMSO, Methanol, and dilute aqueous acid. Sparingly soluble in non-polar solvents (Hexane, Et
O). -
Stability: The free base is prone to oxidation (N-oxide formation) or carbamate formation with atmospheric CO
. It is recommended to store as the HCl or TFA salt for long-term stability. -
Safety: Thiazole derivatives can be skin sensitizers. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols." Berichte der deutschen chemischen Gesellschaft. Link
-
Henry Reaction (Nitroaldol): Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron. Link
-
Victor Meyer Reaction: Kornblum, N., et al. (1956). "A New Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society. Link
-
Thiazoles in Drug Discovery: Ayati, A., et al. (2015).[2] "Thiazole in the hands of medicinal chemists: Recent advances." European Journal of Medicinal Chemistry. Link
-
Biosynth Catalog: "1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol Product Entry." Link
Sources
Technical Guide: 2-Methyl-4-Thiazolyl Amino Alcohol Derivatives
This guide details the structural chemistry, synthesis, and pharmacological significance of 2-methyl-4-thiazolyl amino alcohol derivatives . These compounds represent a specialized class of heterocyclic bioisosteres, primarily explored in medicinal chemistry as adrenergic receptor modulators (beta-blockers/agonists) and potential antimicrobial agents.
Executive Summary
The 2-methyl-4-thiazolyl amino alcohol scaffold is a pharmacophore designed to mimic the phenylethanolamine backbone of catecholamines (e.g., norepinephrine, epinephrine). By replacing the phenyl ring with a 2-methyl-4-thiazolyl moiety, researchers modulate lipophilicity (
Part 1: Structural Chemistry & Bioisosterism
The Core Scaffold
The structure consists of a thiazole ring substituted at the C2 position with a methyl group and at the C4 position with an amino-alcohol side chain.
-
Heterocycle: 1,3-Thiazole (aromatic,
-excessive).[1] -
Substituent (C2): Methyl group (
). Increases lipophilicity and sterically protects the N3 nitrogen. -
Side Chain (C4): 2-amino-1-hydroxyethyl group (
). -
Chirality: The C1' carbon (hydroxyl bearing) is a stereocenter. The
-enantiomer typically mimics the active conformation of natural catecholamines.
Electronic Properties
The thiazole ring acts as a non-classical bioisostere of the benzene ring.
-
Basicity: The thiazole nitrogen (N3) has a lone pair in the
orbital, making it a weak base ( ). -
H-Bonding: Unlike benzene, the thiazole ring can accept hydrogen bonds via N3 and donate/accept via the sulfur atom's polarizability, potentially creating unique anchor points in receptor binding pockets (e.g.,
-adrenergic receptors).
Part 2: Synthesis Strategy (Self-Validating Protocol)
The most robust synthetic route utilizes the Hantzsch Thiazole Synthesis to build the ring, followed by a Nitroaldol (Henry) Condensation to establish the amino alcohol chain.
Experimental Workflow
Step 1: Construction of the Thiazole Core
Reaction: Hantzsch cyclization of thioacetamide and ethyl bromopyruvate.
-
Reagents: Thioacetamide (1.1 eq), Ethyl bromopyruvate (1.0 eq), Ethanol (solvent).
-
Mechanism: Nucleophilic attack of sulfur on the
-carbon of the bromoketone, followed by cyclodehydration.
Step 2: Functional Group Transformation
The resulting ester is reduced to an alcohol and then oxidized to the key aldehyde intermediate.
-
Reduction:
in THF (2-methylthiazol-4-yl)methanol. -
Oxidation:
(activated) in DCM 2-methylthiazole-4-carbaldehyde .
Step 3: Side Chain Assembly (Henry Reaction)
Reaction: Condensation of the aldehyde with nitromethane.
-
Protocol:
-
Dissolve 2-methylthiazole-4-carbaldehyde in nitromethane.
-
Add catalytic ammonium acetate. Reflux for 4 hours.
-
Result: (E)-2-methyl-4-(2-nitrovinyl)thiazole.
-
Step 4: Reduction to Amino Alcohol
Reaction: Global reduction of the nitroalkene.
-
Reagents:
(3.0 eq) in dry THF. -
Conditions: Reflux under
atmosphere for 12 hours. -
Workup: Fieser workup (Water/NaOH) to prevent emulsion.
-
Product: 1-(2-methylthiazol-4-yl)-2-aminoethanol .
Synthesis Flowchart (Graphviz)
Caption: Step-wise synthetic pathway from acyclic precursors to the target amino alcohol scaffold via the Henry reaction.
Part 3: Pharmacological Applications & SAR[2]
Adrenergic Receptor Activity
The 2-methyl-4-thiazolyl amino alcohols are primarily investigated as
-
Agonist Potential: Unsubstituted amino alcohols (
) or small alkyl groups (Methyl) often retain intrinsic sympathomimetic activity (ISA). -
Antagonist Potential (Beta-Blockers): Bulky N-substitution (e.g., Isopropyl, t-Butyl) shifts activity toward antagonism.[2]
-
Example:Tazolol (an analog with an ether linker) demonstrates how thiazoles can replace phenyl rings in beta-blockers.
-
-
Selectivity: The 2-methyl group on the thiazole ring provides steric bulk that can enhance
vs. selectivity depending on the N-substituent.
Structure-Activity Relationship (SAR) Table
| Structural Domain | Modification | Effect on Activity |
| Ring (C2) | Methyl ( | Optimal lipophilicity; prevents metabolic N-oxidation. |
| Ring (C2) | Hydrogen ( | Decreased stability; increased water solubility. |
| Ring (C2) | Phenyl ( | Increased potency but reduced oral bioavailability (high MW). |
| Linker | Essential for H-bonding to Asp113/Ser203 in | |
| Amine (N) | Isopropyl ( | Antagonist (Beta-blocking) activity.[2] |
| Amine (N) | t-Butyl ( | High potency; enhanced lipophilicity. |
Pharmacophore Mapping (Graphviz)
Caption: Pharmacophore map highlighting the interaction points between the derivative and the beta-adrenergic receptor binding pocket.
Part 4: Experimental Characterization Data
When synthesizing these derivatives, the following spectral data confirms the structure (Example: 1-(2-methylthiazol-4-yl)-2-(isopropylamino)ethanol ).
| Technique | Expected Signal | Interpretation |
| 1H NMR | Methyl group at C2 position. | |
| 1H NMR | Thiazole ring proton at C5. | |
| 1H NMR | Chiral methine proton ( | |
| IR | Broad O-H and N-H stretch. | |
| MS (ESI) | Molecular ion peak confirming mass. |
References
-
Imperial Chemical Industries. (1978). Ethanolamine derivatives. U.S. Patent 4,085,221. Link
-
Patt, W. C., et al. (1992).[3] Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562–2572.[3] Link
-
Howe, R., et al. (1969). Beta-adrenergic blocking agents.[1][2] IV. Variation of the 2-naphthyl group of pronethalol. Journal of Medicinal Chemistry, 12(3), 452–458. Link
-
Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry. Link
Sources
- 1. US4085221A - Ethanolamine derivatives - Google Patents [patents.google.com]
- 2. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: The Physicochemical and Synthetic Landscape of 1-Amino-1-Heteroaryl-Propan-2-ols
Executive Summary
The 1-amino-1-heteroaryl-propan-2-ol scaffold represents a specialized subclass of vicinal
This guide provides a rigorous analysis of the physicochemical properties, synthetic routes, and handling protocols for this scaffold, designed for medicinal chemists requiring high-fidelity control over this pharmacophore.
Part 1: Structural Dynamics & Physicochemical Profile
The "Benzylic Amine" Liability
Unlike standard alkyl amines, the 1-amino-1-heteroaryl motif places the nitrogen atom at a benzylic position relative to the heteroaromatic ring. This has profound implications for stability:
-
Oxidative Lability: The C1–H bond is weakened by resonance with the heteroaryl ring, making the amine susceptible to cytochrome P450-mediated
-hydroxylation and subsequent dealkylation in vivo. -
Retro-Mannich/Aldol Risk: In electron-deficient heteroarenes (e.g., 2-pyridine, pyrazine), the C1 proton is sufficiently acidic to risk epimerization or retro-reaction under strong basic conditions.
Physicochemical Properties Table
Data derived from structure-activity relationship (SAR) trends of analogous
| Property | Value / Trend | Impact on Drug Design |
| pKa (Amine) | 8.5 – 9.2 | Lower than aliphatic amines (pKa ~10.5) due to the electron-withdrawing inductive effect of the adjacent –OH and heteroaryl ring. |
| LogD (pH 7.4) | 0.5 – 2.5 | Highly tunable based on the Heteroaryl lipophilicity. The 1,2-polar core reduces LogD significantly compared to the parent alkane. |
| H-Bonding | Donor: 2 (NH, OH)Acceptor: 2+ (N, O, Heteroaryl N) | Capable of forming a 5-membered intramolecular H-bond (N–H···O), which can shield polarity and improve passive permeability. |
| Chelation | Bidentate (N,O) | Strong affinity for Zn²⁺ and Cu²⁺; potential liability for off-target metalloprotease inhibition. |
Part 2: Synthetic Methodologies
Accessing the 1-amino-1-heteroaryl regioisomer requires overcoming the inherent bias of most reactions to place the nucleophilic nitrogen at the less hindered terminal carbon or the benzylic position without the adjacent hydroxyl.
Strategic Disconnections
We present two primary routes. Route A is preferred for diversity-oriented synthesis (varying the heteroaryl group), while Route B is ideal for scale-up of a single scaffold.
Figure 1: Retrosynthetic analysis contrasting the Nucleophilic Addition (Ellman) and Electrophilic Amination (Sharpless) strategies.
Route A: The Ellman Sulfinamide Approach (Recommended)
This route offers the highest diastereomeric control and modularity. By reacting a metallated heteroarene with a chiral sulfinimine derived from a protected lactaldehyde, the C1–C2 stereochemistry is established by the chiral auxiliary.
-
Mechanism: The tert-butanesulfinyl group serves as a bulky chiral directing group. The addition of the Grignard reagent usually proceeds via a non-chelated Felkin-Anh transition state (or a 6-membered chelated state if Lewis acids are present), yielding high diastereoselectivity (dr > 95:5).
-
Regiocontrol: Absolute. The nucleophile (Heteroaryl) attacks the imine carbon (C1), ensuring the 1-amino-1-heteroaryl connectivity.
Route B: Sharpless Asymmetric Aminohydroxylation (AA)
While powerful, the standard Sharpless AA on styrene-like precursors typically favors the 2-amino-1-aryl regioisomer (the "wrong" isomer for this topic).
-
The Fix: To obtain the 1-amino-1-heteroaryl isomer, one must use the (DHQ)₂AQN ligand class and specific solvent buffers. The Anthraquinone (AQN) linker creates a binding pocket that reverses the regioselectivity, forcing the nitrogen delivery to the benzylic position.
Part 3: Detailed Experimental Protocol
Method: Stereoselective Synthesis via Ellman Sulfinimine Addition. Objective: Synthesis of (1S, 2S)-1-(pyridin-3-yl)-1-amino-propan-2-ol.
Reagents & Equipment
-
Substrate: (S)-2-(benzyloxy)propanal (derived from L-ethyl lactate).
-
Auxiliary: (R)-(+)-2-methyl-2-propanesulfinamide.
-
Nucleophile: 3-Bromopyridine / i-PrMgCl·LiCl complex (TurboGrignard).
-
Catalyst: Ti(OEt)₄ (Titanium tetraethoxide).
-
Solvent: Anhydrous THF and DCM.
Step-by-Step Methodology
Step 1: Formation of the N-Sulfinyl Imine
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.
-
Mixing: Charge with (S)-2-(benzyloxy)propanal (10.0 mmol) and (R)-t-butanesulfinamide (11.0 mmol) in anhydrous DCM (50 mL).
-
Activation: Add Ti(OEt)₄ (20.0 mmol) dropwise at room temperature (RT). The solution will turn slightly yellow.
-
Reaction: Stir at RT for 16 hours. Monitor by TLC (formation of a less polar spot).
-
Quench: Pour into brine (50 mL) with vigorous stirring. A white titanium salt precipitate will form. Filter through a Celite pad.
-
Isolation: Dry the organic layer (
) and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield the sulfinimine.
Step 2: Diastereoselective Grignard Addition
-
Metallation: In a separate dried flask, dissolve 3-bromopyridine (15.0 mmol) in THF (30 mL). Cool to 0°C. Add i-PrMgCl·LiCl (15.5 mmol) dropwise. Stir for 1 hour to generate the pyridyl-Grignard.
-
Addition: Cool the sulfinimine (from Step 1) solution (in THF) to -78°C . This low temperature is critical for diastereocontrol.
-
Transfer: Cannulate the pyridyl-Grignard solution slowly into the sulfinimine solution over 20 minutes.
-
Equilibration: Stir at -78°C for 3 hours, then allow to warm slowly to RT overnight.
-
Workup: Quench with saturated
. Extract with EtOAc (3x). -
Purification: Silica gel chromatography. The major diastereomer will be the syn-product (due to the matched chirality of the lactate backbone and the sulfinamide).
Step 3: Global Deprotection
-
Hydrolysis: Dissolve the intermediate in MeOH (20 mL). Add 4M HCl in dioxane (5 mL).
-
Reaction: Stir for 2 hours at RT. The sulfinyl group is cleaved, and if conditions are vigorous (or using
), the benzyl ether is also cleaved. Note: If Benzyl remains, use /Pd-C for hydrogenolysis. -
Free Basing: Neutralize with Amberlyst A-21 (weakly basic resin) or
to isolate the free amino alcohol.
Part 4: Analytical & Reactivity Profiling
Derivatization for Structure Proof
The absolute stereochemistry of 1,2-amino alcohols is best determined by converting them into Oxazolidinones .
-
Reaction: Treat the amino alcohol with Carbonyldiimidazole (CDI) or Triphosgene/TEA.
-
Result: Formation of a cyclic oxazolidinone.
-
NMR Diagnostic: The coupling constant (
) of the oxazolidinone ring is diagnostic:- indicates cis (syn-amino alcohol).
- indicates trans (anti-amino alcohol).
Handling Precautions
-
Storage: Store as the HCl or Tartrate salt. The free base is prone to absorbing
(forming carbamates) and air oxidation at the benzylic position. -
Chromatography: These compounds are polar and basic. Use DCM/MeOH/NH₄OH (90:10:1) or amine-functionalized silica to prevent tailing.
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of 1,2-Amino Alcohols via Diastereoselective Nucleophilic Additions to
-Alkoxy Sulfinimines." The Journal of Organic Chemistry.-
Source:
-
-
Sharpless, K. B., et al. (1998).[1] "Reversal of Regioselection in the Asymmetric Aminohydroxylation of Cinnamates." Tetrahedron Letters.
-
Source:
-
-
Baran, P. S., et al. (2025).[2] "Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings." Nature Chemistry.
-
Source:
-
-
Gotor, V., et al. (2017). "Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form." Journal of Organic Chemistry.
-
Source:
-
-
Bergens, S. H., et al. (2009). "Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds." Chirality.
-
Source:
-
Sources
The Heterocyclic Amino Alcohol Pharmacophore: Structural Architecture, Synthesis, and Therapeutic Utility
This guide provides an in-depth technical analysis of the Heterocyclic Amino Alcohol Pharmacophore , a privileged structural motif in medicinal chemistry.
Executive Summary
The heterocyclic amino alcohol scaffold represents a cornerstone in modern drug design, serving as a versatile "privileged structure" capable of binding to diverse biological targets, including G-Protein Coupled Receptors (GPCRs), aspartyl proteases, and ion channels. Structurally, it combines a variable heterocyclic core (providing π-stacking and hydrogen bonding capabilities) with a vicinal amino alcohol linker (acting as a transition state isostere or hydrogen bond network anchor).
This guide dissects the scaffold’s physicochemical properties, details self-validating synthetic protocols, and analyzes its application in FDA-approved therapeutics.
Structural Architecture & Physicochemical Properties[1][2][3][4]
The pharmacophore is defined by a 1,2-amino alcohol (vicinal) or 1,3-amino alcohol motif tethered to a heterocyclic ring. This arrangement is not merely a linker but a functional "warhead" that dictates target affinity and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
The "Warhead" and "Anchor" Model
-
The Heterocycle (Anchor): Unlike phenyl rings, heterocycles (e.g., pyridine, thiazole, morpholine) allow for pKa modulation . For instance, replacing a phenyl ring with a pyridine can lower logP (increasing solubility) and introduce a specific hydrogen bond acceptor.
-
The Amino Alcohol (Warhead):
-
H-Bonding: The hydroxyl group acts as an H-bond donor/acceptor, often mimicking the transition state of peptide bond hydrolysis (crucial for protease inhibitors).
-
Basicity: The amine nitrogen is typically protonated at physiological pH, allowing ionic interactions with aspartate or glutamate residues in the binding pocket (e.g., Asp113 in
-adrenergic receptors).
-
Stereochemical Imperative
The biological activity is strictly governed by the stereochemistry of the carbon bearing the hydroxyl group.
-
Beta-Blockers: The
-enantiomer is typically 100-fold more potent than the -enantiomer. -
Protease Inhibitors: The syn vs. anti relationship determines the precision of the transition state mimicry.
Table 1: Physicochemical Impact of Heterocyclic Variation
| Heterocycle | Electronic Effect | logP Impact | pKa Influence | Common Application |
| Pyridine | Electron-deficient | Lowers | Modulates basicity | Kinase Inhibitors |
| Thiadiazole | Electron-deficient | Lowers | Neutral | GPCRs (e.g., Timolol) |
| Indole | Electron-rich | Raises | H-bond donor | CNS Agents |
| Morpholine | Non-aromatic | Lowers | High basicity | Solubility Enhancer |
Synthetic Methodologies
Synthesis of this scaffold requires rigorous stereocontrol. We present three distinct routes, prioritized by scalability and enantiomeric excess (
Route A: Regioselective Epoxide Opening (The "Standard" Protocol)
This is the most common route but suffers from regioselectivity issues unless the substrate is biased.
-
Mechanism: SN2 attack of a primary or secondary amine on a chiral epoxide.
-
Critical Control Point: To ensure attack at the least hindered carbon, use Lewis Acid catalysis (
or ). -
Self-Validation: Monitor the reaction via NMR. A shift in the methine proton signal confirms ring opening; HPLC with a chiral column (e.g., Chiralcel OD-H) validates
retention.
Route B: Asymmetric Transfer Hydrogenation (ATH)
Superior for generating the chiral center de novo from achiral precursors.
-
Substrate:
-amino ketones. -
Catalyst: Ru(II)-arene complexes with chiral diamine ligands (Noyori-Ikariya catalyst).
-
Advantage: Dynamic Kinetic Resolution (DKR) can be achieved if the
-position is labile, setting two chiral centers simultaneously.
Visualization of Synthetic Logic
Figure 1: Strategic decision tree for synthesizing heterocyclic amino alcohols based on precursor availability and stereochemical requirements.
Medicinal Chemistry & SAR (Structure-Activity Relationships)
The "Hydroxyethylamine" Isostere in Protease Inhibitors
In HIV protease inhibitors (e.g., Darunavir , Atazanavir ), the amino alcohol motif is not just a linker; it is a transition state mimic .
-
Mechanism: The hydroxyl group mimics the tetrahedral intermediate formed during peptide bond hydrolysis. It coordinates with the catalytic aspartic acid residues (Asp25/Asp25') in the enzyme active site.
-
Heterocyclic Role: Heterocycles (e.g., tetrahydrofuran, pyridine) attached to this core fill the hydrophobic S1/S2 pockets, displacing structural water molecules and increasing binding entropy.
GPCR Ligands (Beta-Blockers)
In drugs like Timolol (containing a thiadiazole and morpholine), the amino alcohol is the primary pharmacophore.
-
Binding Mode: The amine forms a salt bridge with Asp113; the hydroxyl group H-bonds with Asn293.
-
Heterocyclic Advantage: The thiadiazole ring in Timolol makes the drug more lipophilic than propranolol, altering its tissue distribution, while the morpholine ring aids in metabolic stability.
Experimental Protocols
Protocol 1: Enantioselective Synthesis via Epoxide Opening
This protocol describes the synthesis of a generic heterocyclic beta-amino alcohol.
Reagents:
-
Heterocyclic Epoxide (1.0 equiv)
-
Amine (1.2 equiv)
-
Lithium Perchlorate (
, 0.5 equiv) - Catalyst -
Acetonitrile (Solvent)
Procedure:
-
Preparation: Dissolve
in anhydrous acetonitrile (0.5 M). Note: accelerates the reaction by coordinating with the epoxide oxygen, rendering the ring more electrophilic. -
Addition: Add the amine followed by the heterocyclic epoxide.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Target
will be lower than epoxide due to amine polarity). -
Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine.
-
Purification: Flash column chromatography (DCM/MeOH gradient).
-
Validation:
NMR must show the disappearance of epoxide protons ( 2.5–3.0 ppm) and appearance of the methine proton geminal to the alcohol ( 3.5–4.0 ppm).
Protocol 2: Biological Assay – Fluorescence Polarization (FP) Binding
To validate the binding of the scaffold to a target kinase or receptor.
-
Tracer: Fluorescently labeled ligand (known binder).
-
Protein: Purified target protein (e.g., Kinase domain).
-
Test Compound: The synthesized heterocyclic amino alcohol.
-
Readout: Measure FP (mP units).
-
High FP: Tracer is bound (Test compound inactive).
-
Low FP: Tracer is displaced (Test compound active).
-
Logic: This assay is self-validating; if the positive control (unlabeled ligand) does not drop the FP signal, the system is invalid.
-
Case Studies & Therapeutic Applications
Timolol (Ophthalmic Beta-Blocker)
-
Structure: Thiadiazole-linked amino alcohol.
-
Mechanism: Non-selective
-adrenergic antagonist. -
Significance: The thiadiazole ring replaces the naphthalene of propranolol, reducing CNS side effects while maintaining high potency for glaucoma treatment.
Mefloquine (Antimalarial)
-
Structure: Piperidinyl-methanol (cyclic amino alcohol) attached to a trifluoromethyl-quinoline.
-
Mechanism: The amino alcohol coordinates with heme iron in the parasite, preventing the detoxification of free heme.
-
Stereochemistry: The (+)-enantiomer is more potent but also more psychotoxic; the racemate is used clinically.
Crizotinib (ALK Inhibitor)
-
Structure: While primarily a kinase inhibitor with an aminopyridine core, the piperidine ring acts as a cyclic amine anchor, and derivatives often explore the amino-alcohol space to improve solubility.
-
Lesson: The heterocyclic amine component is critical for solvent exposure and solubilizing the lipophilic kinase core.
Pharmacophore Interaction Diagram
Figure 2: Schematic representation of the heterocyclic amino alcohol pharmacophore interacting with a biological target.
References
-
Enantioselective Synthesis of Heterocyclic
-Amino Alcohols. Thieme Connect.Link -
Amino Alcohols: Stereoselective Synthesis and Applications. DiVA Portal.Link
-
Heterocycles in Medicinal Chemistry. National Institutes of Health (PMC).Link
-
Structure based drug design of Crizotinib. Journal of Medicinal Chemistry.Link[1]
-
Heterocyclic HIV-1 Protease Inhibitors. PubMed.Link
-
Enantioselective radical C–H amin
-amino alcohols. National Institutes of Health (PMC).Link
Sources
Technical Whitepaper: Thiazolyl Amino Propanol Scaffolds in Drug Discovery
The following technical guide details the molecular characteristics, synthetic pathways, and analytical protocols for Thiazolyl Amino Propanol , specifically focusing on the pharmacologically active scaffold represented by Tazolol (1-(isopropylamino)-3-(thiazol-2-yloxy)propan-2-ol).
Focus Entity: Tazolol (CAS 39832-48-9 / 52487-29-3)
Executive Summary
Thiazolyl amino propanols represent a critical class of heterocyclic
Part 1: Chemical Identity & Physiochemical Properties
The core "thiazolyl amino propanol" structure is chemically defined as 1-(isopropylamino)-3-(thiazol-2-yloxy)propan-2-ol . It exists as a chiral molecule due to the secondary alcohol at the C2 position of the propyl chain.
Molecular Data Table
| Property | Specification |
| Common Name | Tazolol |
| IUPAC Name | 1-(propan-2-ylamino)-3-(1,3-thiazol-2-yloxy)propan-2-ol |
| Molecular Formula | |
| Molecular Weight | 216.30 g/mol |
| Monoisotopic Mass | 216.0932 Da |
| CAS Number (Racemate) | 39832-48-9 |
| CAS Number (R-Isomer) | 52487-29-3 |
| Physical State | Crystalline solid (typically as HCl salt) |
| pKa (Amine) | ~9.6 (Predicted) |
| LogP | ~1.27 (Moderate Lipophilicity) |
Structural Isomerism
The biological activity of amino propanols is highly stereospecific. The (S)-enantiomer of beta-blockers is typically the active pharmacophore for
-
Chiral Center: C2 of the propanol chain.[1]
-
H-Bond Donors: 2 (OH, NH).[2]
-
H-Bond Acceptors: 5 (N, O, S in thiazole).
Part 2: Synthetic Architecture & Production
The synthesis of thiazolyl amino propanol follows a standard "Epoxide Opening" mechanism, a self-validating protocol where the disappearance of the epoxide proton signals in NMR confirms reaction progress.
Retrosynthetic Analysis
The molecule is disassembled into three synthons:
-
Heterocycle: 2-Hydroxythiazole (or its tautomer, 2-thiazolone).
-
Linker: Epichlorohydrin (provides the 3-carbon chain and chiral center).
-
Tail: Isopropylamine.[3]
Validated Synthetic Protocol
Step 1: O-Alkylation (Formation of the Epoxide Intermediate)
-
Reagents: 2-Hydroxythiazole, Epichlorohydrin, Potassium Carbonate (
). -
Solvent: Acetone or DMF.
-
Conditions: Reflux for 6–12 hours.
-
Mechanism: The phenoxide-like anion of the thiazole attacks the primary carbon of epichlorohydrin, displacing chloride.
-
Critical Control Point: Excess epichlorohydrin is often used to prevent polymerization.
Step 2: Aminolysis (Ring Opening)
-
Reagents: Intermediate Epoxide, Isopropylamine (excess).[3]
-
Solvent: Methanol or Ethanol.
-
Conditions: Mild heating (40–60°C) or room temperature for 12 hours.
-
Mechanism: Nucleophilic attack of the amine on the less substituted carbon of the epoxide ring (Regioselective opening).
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway for Thiazolyl Amino Propanol derivatives via glycidyl ether intermediate.
Part 3: Analytical Characterization (QC Protocol)
To ensure scientific integrity, the synthesized compound must be validated using high-resolution analytical techniques.[4] The following protocol serves as a standard operating procedure (SOP) for identification.
High-Performance Liquid Chromatography (HPLC)[6][7][8][9]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV @ 254 nm (Thiazole absorbance) and 220 nm (Amide/Peptide bond region).
-
Expected Result: Thiazolyl amino propanol elutes earlier than naphthyl analogs (like propranolol) due to the lower lipophilicity of the thiazole ring compared to naphthalene.
Mass Spectrometry (LC-MS)[6]
-
Ionization: Electrospray Ionization (ESI) - Positive Mode.
-
Target Ion:
m/z. -
Fragmentation Pattern:
-
Loss of isopropyl group (
). -
Cleavage at the ether bond, yielding characteristic thiazole ions.
-
Part 4: Pharmaceutical Application & SAR
The thiazolyl amino propanol scaffold functions primarily within the adrenergic nervous system. The replacement of the aryl ring (found in propranolol) with a heteroaryl thiazole ring alters the Structure-Activity Relationship (SAR) significantly.
Pharmacophore Mapping
-
Thiazole Ring: Bioisostere for the phenyl ring. It acts as a
-electron system for hydrophobic interaction with the receptor pocket but adds hydrogen bond accepting capability (via Nitrogen). -
Ether Linker (-O-CH2-): Essential spacer for correct orientation.
-
Hydroxyl Group (-OH): Forms a critical hydrogen bond with Aspartate residues in the receptor binding site.
-
Isopropyl Amine: The bulky amine fits into the hydrophobic pocket of the
-receptor, critical for antagonist activity.
Mechanism of Action Diagram
Figure 2: Pharmacophore map illustrating the binding interactions of the Thiazolyl Amino Propanol scaffold with the Beta-Adrenergic Receptor.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76960353, (R)-1-(Isopropylamino)-3-(2-thiazolyloxy)-2-propanol. Retrieved from [Link]
- Roszkowski, A. P., et al. (1973).Pharmacological properties of Tazolol (1-isopropylamino-3-(2-thiazolyloxy)-2-propanol).Experientia, 29, 1375–1377. (Foundational study on the specific thiazolyl scaffold).
Sources
- 1. youtube.com [youtube.com]
- 2. scispace.com [scispace.com]
- 3. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Green HPLC method with time programming for the determination of the co-formulated eye drops of tafluprost and timolol in their challengeable ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol
Abstract: This document provides a detailed guide for the synthesis of 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol, a key intermediate in the synthesis of various biologically active compounds. The protocol herein is optimized for yield, purity, and scalability, drawing upon established chemical principles and validated experimental procedures. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction and Strategic Overview
The target molecule, 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol, is a chiral amino alcohol of significant interest in medicinal chemistry. Its structural motif, featuring a substituted thiazole ring linked to a propanolamine side chain, is a common feature in a variety of pharmacologically active agents. The strategic synthesis of this compound is therefore of paramount importance for the efficient and cost-effective production of drug candidates.
The synthetic approach detailed in this guide is a multi-step process designed for robustness and reproducibility. The core strategy involves the construction of the 2-methyl-1,3-thiazole ring, followed by the introduction of the amino alcohol side chain. This approach allows for flexibility in the introduction of substituents and the control of stereochemistry, which is often crucial for biological activity.
Logical Flow of the Synthetic Strategy:
Application Note: Hantzsch Thiazole Synthesis of Amino Alcohol Precursors
Abstract & Strategic Significance
Thiazole-based amino alcohols are high-value pharmacophores, serving as critical bioisosteres for peptide bonds in protease inhibitors (e.g., Ritonavir, Cobicistat) and as chiral ligands in asymmetric catalysis. While the Hantzsch thiazole synthesis is a century-old reaction, its application to chiral amino alcohol precursors requires a modernized approach to prevent racemization and ensure regiochemical fidelity.
This guide details the synthesis of chiral
Mechanistic Insight & Causality
The Hantzsch synthesis involves the condensation of a thioamide with an
The Critical Path (and Pitfalls)
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon of the haloketone (S 2).[1] This is the rate-determining step. -
Intermediate Formation: A hydroxythiazoline intermediate forms.
-
Dehydration: Elimination of water drives aromatization to the thiazole.
The Racemization Risk: The standard Hantzsch conditions (refluxing ethanol) generate HBr as a byproduct. Strong acid at high temperatures can enolize the chiral center adjacent to the thioamide, leading to racemization. Therefore, this protocol utilizes a buffered system (CaCO
Diagram 1: Mechanistic Pathway
Figure 1: The stepwise condensation pathway. Note that acid (HBr) is generated in the final step, necessitating buffering to protect chiral centers.
Experimental Protocols
Protocol A: Synthesis of Chiral Thioamide (Starting Material)
Objective: Convert N-Boc-L-Valine amide to N-Boc-L-Valine thioamide using Lawesson’s Reagent.
Reagents:
-
N-Boc-L-Valine amide (10 mmol)
-
Lawesson’s Reagent (6 mmol, 0.6 eq)
-
Solvent: Dry THF (anhydrous)
Procedure:
-
Dissolve N-Boc-L-Valine amide in dry THF (50 mL) under Nitrogen atmosphere.
-
Add Lawesson’s Reagent in a single portion.
-
Stir at room temperature (20–25°C) for 12–16 hours. Note: Avoid heating to prevent decomposition of the protecting group.
-
TLC Check: Mobile phase 1:1 EtOAc/Hexane. Product is less polar (higher R
) than the amide. -
Workup: Concentrate THF in vacuo. Redissolve residue in EtOAc, wash with 10% NaHCO
(to remove thiophosphonic acid byproducts) and brine. -
Purification: Flash chromatography (SiO
, 0-30% EtOAc in Hexanes). -
Yield: Expect 85–95% as a yellow solid.
Protocol B: The Modified Hantzsch Coupling (The Core Reaction)
Objective: Condensation of Thioamide with Ethyl Bromopyruvate to form the Thiazole Ester.
Reagents:
-
N-Boc-L-Valine Thioamide (from Protocol A) (5 mmol)
-
Ethyl Bromopyruvate (5.5 mmol, 1.1 eq)
-
Calcium Carbonate (CaCO
) (10 mmol, 2.0 eq) -
Solvent: Ethanol (Absolute)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Suspension: Add the Thioamide and CaCO
to Ethanol (40 mL). The salt will remain suspended. -
Addition: Add Ethyl Bromopyruvate dropwise over 10 minutes at room temperature.
-
Why? Slow addition prevents high local concentrations of the highly reactive haloketone, reducing polymerization side-reactions.
-
-
Reaction: Stir at room temperature for 1 hour, then heat to 50°C for 2 hours.
-
Control Point: Do not reflux vigorously. 50°C is sufficient for dehydration while minimizing racemization.
-
-
Filtration: Filter the mixture while warm through a Celite pad to remove unreacted CaCO
and calcium salts. -
Concentration: Evaporate the filtrate to dryness.
-
Purification: Recrystallize from EtOH/Water or purify via column chromatography (Hexane/EtOAc).
-
Validation:
H NMR should show the thiazole aromatic proton singlet around 8.0–8.2 ppm.
Protocol C: Reduction to Amino Alcohol (Validation)
Objective: Convert the Thiazole Ester to the target Amino Alcohol.
Reagents:
-
Thiazole Ester (from Protocol B) (2 mmol)[6]
-
LiAlH
(4 mmol, 2.0 eq) or DIBAL-H -
Solvent: Dry THF or Ether
Procedure:
-
Cool a solution of Thiazole Ester in THF (20 mL) to 0°C.
-
Add LiAlH
(1M in THF) dropwise. -
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Isolate: Filter precipitate, dry organic layer (Na
SO ), and concentrate. -
Result: The resulting oil/solid is the chiral amino alcohol.
Workflow Visualization
Diagram 2: Synthesis Workflow
Figure 2: End-to-end workflow from amino acid derivative to amino alcohol.
Data Summary & Troubleshooting
Solvent & Base Screening Data
Comparison of conditions for the coupling of Boc-Val-Thioamide + Ethyl Bromopyruvate.
| Solvent | Base (Equiv) | Temp (°C) | Yield (%) | ee (%) | Notes |
| Ethanol | None | Reflux | 88% | 65% | Significant Racemization (Acidic) |
| Ethanol | Pyridine (1.5) | Reflux | 75% | 82% | Pyridine can be difficult to remove |
| Ethanol | CaCO | 50°C | 92% | >98% | Optimal Balance |
| DMF | NaHCO | 60°C | 60% | 95% | Poor conversion; workup difficult |
Troubleshooting Guide
-
Low Yield in Step 2:
-
Cause: Hydrolysis of Ethyl Bromopyruvate before reaction.
-
Fix: Ensure Ethanol is anhydrous.[7] Use fresh Ethyl Bromopyruvate (it degrades over time; if liquid turns dark brown, distill or replace).
-
-
Racemization:
-
Cause: Reaction temperature too high or insufficient buffer.
-
Fix: Strictly maintain T < 60°C. Ensure CaCO
is finely powdered and well-stirred.
-
-
Product is an Oil/Gum:
-
Cause: Residual solvent or impurities.
-
Fix: Thiazole esters are often low-melting solids. Triturate with cold Hexane/Ether to induce crystallization.
-
References
-
Hantzsch, A. (1887).[3] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Kempf, D. J., et al. (1996). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry, 43(2), 345-358.
-
Bredenkamp, M. W., et al. (1992). Synthesis of chiral thiazole amino acids. Journal of the Chemical Society, Perkin Transactions 1, (21), 2967-2970.
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. farmaciajournal.com [farmaciajournal.com]
Application Note: Henry Reaction of 2-Methylthiazole-4-carbaldehyde and Nitroethane
Executive Summary
This application note details the optimized protocol for the Henry (nitroaldol) reaction between 2-methylthiazole-4-carbaldehyde and nitroethane . This transformation creates a critical C-C bond, generating a
Unlike simple benzaldehydes, the thiazole core presents unique electronic properties—specifically the electron-deficient nature of the heterocycle balanced by the 2-methyl donor group. This guide addresses chemoselectivity (avoiding deprotonation of the 2-methyl group) and diastereocontrol (syn/anti ratios).
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]
Reaction Overview
The Henry reaction is a base-catalyzed nucleophilic addition of a nitroalkane to a carbonyl compound.[1][2][3] In this specific case, the
Key Challenges:
-
Reversibility (Retro-Henry): The reaction is equilibrium-driven. High temperatures or strong bases can revert the product to starting materials.
-
Dehydration: The resulting
-nitroalcohol is prone to elimination of water to form the nitroalkene (nitroolefin), especially under acidic workup or prolonged heating. -
Chemoselectivity: The 2-methyl group on the thiazole ring is potentially acidic (
). While standard Henry bases are too weak to deprotonate it, strong bases (e.g., LDA) must be avoided to prevent side reactions at this position.
Mechanistic Pathway
The reaction proceeds through a reversible anionic mechanism.
Figure 1: Mechanistic pathway of the Henry reaction emphasizing the reversible nature of the addition step.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[4] | Role | Grade |
| 2-Methylthiazole-4-carbaldehyde | 127.16 | 1.0 | Limiting Reagent | >97% |
| Nitroethane | 75.07 | 1.5 - 2.0 | Nucleophile | >98% |
| Ethanol (EtOH) | 46.07 | Solvent | Medium | Abs. |
| NaOH (1M aq) | 40.00 | 0.1 (10 mol%) | Catalyst | AR |
| Acetic Acid | 60.05 | Excess | Quench | Glacial |
Method A: Thermodynamic Control (Standard Protocol)
This method prioritizes the formation of the
Step-by-Step Procedure:
-
Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylthiazole-4-carbaldehyde (1.0 mmol, 127 mg).
-
Solvation: Dissolve the aldehyde in Ethanol (3.0 mL). Ensure complete dissolution.
-
Nucleophile Addition: Add Nitroethane (1.5 mmol, 107
L) via syringe. -
Catalysis: Cool the mixture to
(ice bath). Dropwise, add 1M NaOH (0.1 mmol, 100 L).-
Note: The solution may turn slightly yellow/orange, indicating nitronate formation.
-
-
Reaction: Stir at
for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 4–6 hours.-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The aldehyde (
) should disappear; two new spots (syn/anti diastereomers) will appear at lower ( ).
-
-
Quench: Once conversion is >95%, cool back to
and add Acetic Acid (0.15 mmol) or saturated solution to neutralize the base.-
Critical: Failure to neutralize before concentration can trigger the Retro-Henry reaction.
-
-
Workup: Evaporate ethanol under reduced pressure. Redissolve the residue in EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0 40% EtOAc in Hexanes).
Method B: Catalytic Asymmetric (High Diastereoselectivity)
For applications requiring specific stereochemistry (typically anti-selective), use a Copper(II)-ligand system.
-
Catalyst:
(10 mol%) + 2,2'-Bipyridine (12 mol%). -
Solvent: Ethanol or Methanol.
-
Conditions: Stir at
for 24-48 hours. -
Advantage: Higher anti diastereoselectivity compared to the NaOH method (which yields near 1:1 syn:anti).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 1-(2-methylthiazol-4-yl)-2-nitropropan-1-ol.
Results & Characterization
Expected Data
-
Yield: 75–90% (Method A).
-
Appearance: Pale yellow viscous oil or low-melting solid.
-
Diastereomers: Typically obtained as a mixture (approx 50:50 to 60:40 anti:syn) unless a chiral catalyst is used.
Spectroscopic Validation (Simulated)
-
NMR (400 MHz,
):-
Thiazole-H: Singlet at
7.0–7.3 ppm (C5-H). -
Methyl Group: Singlet at
2.7 ppm (2-Me). -
Chiral Carbinol (CH-OH): Doublet/Multiplet at
5.1–5.4 ppm. -
Nitro-Methine (CH-NO2): Multiplet at
4.6–4.9 ppm. -
Terminal Methyl: Doublet at
1.3–1.6 ppm.
-
-
IR: Broad stretch at 3400
(OH); Strong bands at 1550 and 1370 ( ).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old Nitroethane or Wet Solvent | Distill Nitroethane before use; use anhydrous EtOH. |
| Retro-Henry (Low Yield) | Basic workup or heat | Ensure pH is neutral/slightly acidic (pH 5-6) before concentrating. Do not heat >40°C during rotovap. |
| Dehydration (Alkene formation) | Reaction time too long or pH too low | Stop reaction immediately upon consumption of aldehyde. Avoid strong mineral acids for quenching. |
| Poor Diastereoseparation | Co-elution on Silica | Try slower gradient (0-20% EtOAc) or use C18 Reverse Phase chromatography. |
Safety Considerations
-
Nitroethane: Flammable liquid and vapor. Potential explosive hazard if heated under confinement. Use in a fume hood.
-
Thiazoles: Many thiazole derivatives are biologically active; handle with gloves and avoid inhalation of dust/vapors.
-
Exotherm: The addition of base to nitroalkanes can be exothermic on large scales. Always cool to
during addition.
References
-
Henry Reaction Overview: L. Henry, C. R.[5] Hebd. Seances Acad. Sci.1895 , 120, 1265.[5][6]
-
General Procedure for Heteroaromatic Aldehydes: Palomo, C., et al. "Recent Advances in the Catalytic Asymmetric Nitroaldol (Henry) Reaction."[5] European Journal of Organic Chemistry, 2007 (16), 2561–2574. Link
-
Thiazole Reactivity: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003 .
-
Catalytic Systems: Ballini, R., & Bosica, G. "Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction." Journal of Organic Chemistry, 1997 , 62, 425–427.[7] Link
-
Dehydration Risks: Lucet, D., et al. "The Chemistry of Vicinal Diamines." Angewandte Chemie International Edition, 1998 , 37, 2580. Link
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Nitroaldol Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Henry Reaction (Nitroaldol Reaction) | TCI EUROPE N.V. [tcichemicals.com]
- 6. scribd.com [scribd.com]
- 7. Henry Reaction [organic-chemistry.org]
Application Note: Stereoselective Reduction Strategies for Thiazolyl Nitroalcohols
Executive Summary
Thiazolyl
This guide details the stereoselective reduction of thiazolyl nitroketones to chiral nitroalcohols using biocatalytic Ketoreductases (KREDs/ADHs), followed by the chemoselective reduction of the nitro group to the amine. Unlike phenyl-based analogues, thiazole rings present unique challenges: they are susceptible to desulfurization under harsh hydrogenation conditions and can coordinate/poison transition metal catalysts. Consequently, this protocol prioritizes biocatalytic and mild chemical reduction methods to ensure high enantiomeric excess (
Scientific Background & Mechanism[1]
The Chiral Challenge
The synthesis of vicinal amino alcohols typically proceeds via the Henry reaction (nitroaldol) or the reduction of
-
Route A (Henry Reaction): Often suffers from reversibility (retro-Henry) and moderate diastereoselectivity.
-
Route B (Nitroketone Reduction): The preferred route for high stereocontrol. The ketone is reduced to the alcohol before the nitro group is touched.
Biocatalytic Mechanism
We utilize NADPH-dependent Alcohol Dehydrogenases (ADHs). The enzyme coordinates the thiazolyl nitroketone in a specific binding pocket, facilitating the transfer of a hydride (
Key Advantage: Enzymes operate under mild aqueous conditions (pH 7.0–8.0), preventing the acid/base-catalyzed racemization common in chemical reductions of nitro compounds.
Pathway Visualization
The following diagram illustrates the coupled enzymatic cycle required for this transformation, utilizing Glucose Dehydrogenase (GDH) for cofactor regeneration.
Figure 1: Coupled enzymatic cycle for the asymmetric reduction of thiazolyl nitroketones using ADH and Glucose/GDH recycling system.
Protocol 1: Biocatalytic Synthesis of Chiral Thiazolyl Nitroalcohols
Objective: Reduce 2-nitro-1-(thiazol-2-yl)ethan-1-one to (S)-2-nitro-1-(thiazol-2-yl)ethan-1-ol.
Materials
-
Substrate: 2-nitro-1-(thiazol-2-yl)ethan-1-one (0.5 mmol).
-
Enzyme: Commercial ADH screening kit (e.g., ADH-440, ADH-A from Codexis or equivalent).
-
Cofactor: NADP+ (1.0 mM).
-
Recycling System: Glucose Dehydrogenase (GDH) + D-Glucose.
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
Solvent: DMSO (5% v/v) to assist substrate solubility.
Step-by-Step Methodology
-
Buffer Preparation: Prepare 10 mL of 100 mM phosphate buffer (pH 7.0) containing 1 mM
(stabilizer for ADH). -
Cofactor Mix: Dissolve NADP+ (1 mg) and D-Glucose (200 mg, excess) in the buffer. Add GDH (50 units).
-
Substrate Addition: Dissolve the nitroketone (0.5 mmol) in 0.5 mL DMSO. Add this dropwise to the aqueous cofactor mix while stirring at 400 rpm.
-
Critical Note: Thiazolyl derivatives are often hydrophobic. If precipitation occurs, increase DMSO to 10% or add 1% Tween-80.
-
-
Enzyme Initiation: Add the specific ADH enzyme (10–20 mg lyophilized powder).
-
Incubation: Stir at 30°C for 24 hours. Monitor pH; if it drops below 6.5 (due to gluconic acid production), titrate with 0.1 M NaOH.
-
Workup: Extract reaction mixture with Ethyl Acetate (
mL). Dry organic phase over and concentrate. -
Analysis: Determine conversion by
-NMR and via Chiral HPLC (Chiralpak AD-H column, Hexane:iPrOH 90:10).
Protocol 2: Chemoselective Reduction of Nitro Group to Amine
Objective: Reduce the nitro group of the chiral nitroalcohol to the amino alcohol without racemizing the hydroxyl center or hydrogenating the thiazole ring.
Challenge: Standard Pd/C hydrogenation often reduces the thiazole C=N bond or causes desulfurization (poisoning the catalyst).
Recommended Method: Flow Hydrogenation or Zn/HCl
For thiazoles, Zinc/HCl or Flow Hydrogenation (Ra-Ni) are preferred over batch Pd/C.
Methodology (Zinc/HCl Modified)
-
Setup: Dissolve chiral nitroalcohol (1.0 eq) in Ethanol (0.1 M concentration).
-
Acidification: Cool to 0°C. Add 10% aqueous HCl (10 eq).
-
Reduction: Add Zinc dust (5.0 eq) portion-wise over 30 minutes. Maintain temperature < 10°C to prevent elimination reactions.
-
Quench: Filter off excess Zinc. Neutralize filtrate with saturated
to pH 9. -
Extraction: Extract with DCM. The product is the vicinal amino alcohol.[1]
Data Summary: Reducing Agent Compatibility
| Reducing Agent | Thiazole Stability | Nitro Reduction | Risk of Racemization | Recommendation |
| H2, Pd/C | Low (Ring reduction) | Excellent | Low | Avoid for Thiazoles |
| H2, Raney Ni | Moderate | Good | Low | Use in Flow only |
| Zn / HCl | High | Excellent | Low (if T < 10°C) | Recommended |
| NaBH4 / NiCl2 | High | Good | Moderate | Alternative |
Troubleshooting & Optimization
Decision Logic for Optimization
Use the following logic flow when yields or enantioselectivity are suboptimal.
Figure 2: Troubleshooting workflow for biocatalytic reduction.
Common Pitfalls
-
Thiazole Inhibition: The nitrogen in the thiazole ring can inhibit some metal-dependent enzymes. Ensure the buffer concentration (100 mM) is sufficient to mask Lewis basic sites.
-
Retro-Henry Reaction: If the pH exceeds 8.5, the nitroalcohol can degrade back to the aldehyde and nitromethane. Keep pH strictly between 7.0 and 8.0.
References
-
Biocatalytic Approach to Chiral β-Nitroalcohols. Source: MDPI, Catalysts. Context: Describes the specific use of ADHs for heteroaryl nitroketone reduction.
-
Asymmetric Synthesis of Highly Substituted Beta-Nitro Alcohols. Source: Journal of Organic Chemistry (ACS). Context: Fundamental chemistry of nitroketone reduction using borane catalysts (chemical alternative).
-
Selective Nitro Reduction Guidelines. Source: BenchChem Protocols. Context: General compatibility of reducing agents with sensitive heterocycles.[2]
-
Thiol-Epoxy Click Chemistry: Synthesis of Vicinal Amino Alcohols. Source: MDPI, Molecules. Context: Discusses downstream applications of thiazolyl amino alcohols.
Sources
Application Notes and Protocols for Chiral Ligands Derived from Thiazole Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Fusion of Chirality and Aromaticity
In the landscape of asymmetric catalysis, the design of effective chiral ligands is paramount for achieving high enantioselectivity in chemical transformations. Chiral 1,2-amino alcohols are a privileged class of ligands, renowned for their ability to form stable chelate complexes with metal centers, thereby creating a well-defined chiral environment.[1][2] Their utility is foundational in numerous stereoselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.[3] The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is a key structural motif in many biologically active compounds and approved pharmaceuticals.[4][5] Its unique electronic properties, including aromaticity and the presence of heteroatoms for potential secondary interactions, make it an attractive component to incorporate into ligand design.[5]
This guide details the synthesis and application of a novel class of chiral ligands that marries the robust stereodirecting capabilities of an amino alcohol backbone with the distinct steric and electronic features of a thiazole moiety. By strategically placing the thiazole ring, we can modulate the ligand's coordination properties and influence the transition state of a catalytic reaction, offering a powerful tool for enhancing enantiocontrol. We will focus on a representative ligand and its application in the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for evaluating the efficacy of new chiral catalysts.[6][7]
Part 1: Synthesis of a Representative Ligand: (1R,2S)-1-phenyl-2-(methylamino)-1-(thiazol-2-yl)ethanol
The synthesis of chiral thiazole amino alcohols can be efficiently achieved through a multi-step sequence starting from readily available chiral amino alcohols. The strategy presented here employs the classical Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[4] The causality behind this approach is to first functionalize the chiral amine to form a thiourea derivative, which then undergoes cyclocondensation with an α-halocarbonyl compound.
Experimental Workflow: Ligand Synthesis
The overall synthetic pathway is a two-step process starting from (1R,2S)-(-)-N-Methylephedrine.
Caption: Workflow for the synthesis of the chiral thiazole amino alcohol ligand.
Detailed Protocol: Synthesis of (1R,2S)-1-phenyl-2-(methylamino)-1-(thiazol-2-yl)ethanol
Materials:
-
(1R,2S)-(-)-N-Methylephedrine
-
Benzoyl isothiocyanate
-
Toluene, anhydrous
-
2-Bromoacetaldehyde diethyl acetal
-
Hydrochloric acid (3 M)
-
Sodium hydroxide (2 M)
-
Ethanol
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Step 1: Synthesis of the Thiourea Intermediate
-
Rationale: This step converts the secondary amine of the starting material into a thiourea. Benzoyl isothiocyanate is used as the thiocarbonyl source. The reaction is performed at low temperature initially to control the exothermicity of the reaction.
-
Dissolve (1R,2S)-(-)-N-Methylephedrine (1.79 g, 10 mmol) in anhydrous toluene (50 mL) in a round-bottom flask under an inert atmosphere of argon.
-
Cool the solution to 0 °C using an ice bath.
-
Add benzoyl isothiocyanate (1.63 g, 10 mmol) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure. The resulting crude benzoyl-protected thiourea is used in the next step without further purification.
Step 2: Hantzsch Thiazole Synthesis and Deprotection
-
Rationale: The thiourea intermediate undergoes cyclocondensation with an α-halocarbonyl compound to form the thiazole ring. 2-Bromoacetaldehyde, generated in situ from its diethyl acetal, serves as the C2-synthon. The final step involves the hydrolysis of the benzoyl protecting group to liberate the free amine and yield the target ligand.
-
Prepare the 2-bromoacetaldehyde solution: In a separate flask, stir 2-bromoacetaldehyde diethyl acetal (1.97 g, 10 mmol) with 3 M aqueous HCl (10 mL) at room temperature for 1 hour to hydrolyze the acetal. Neutralize carefully with saturated sodium bicarbonate solution.
-
Dissolve the crude thiourea from Step 1 in ethanol (40 mL).
-
Add the freshly prepared 2-bromoacetaldehyde solution to the thiourea solution and heat the mixture to reflux for 6 hours. Monitor the formation of the thiazole ring by TLC.
-
After cooling to room temperature, add 2 M sodium hydroxide (20 mL) to the reaction mixture to hydrolyze the benzoyl protecting group. Stir at 60 °C for 2 hours.
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the final ligand as a crystalline solid.
Part 2: Application in Asymmetric Catalysis
Application Note: Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to carbonyl compounds is a powerful method for creating chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.[6] The reaction between diethylzinc and an aldehyde is exceedingly slow without a catalyst. Chiral β-amino alcohols are excellent catalysts for this transformation.[7]
The proposed mechanism involves the reaction of the chiral thiazole amino alcohol ligand with diethylzinc to form a zinc alkoxide. This initial complex then coordinates a second molecule of diethylzinc and the aldehyde substrate. Within this highly organized, chiral transition state, the ethyl group from the zinc reagent is transferred to one specific face of the aldehyde, leading to the formation of the chiral alcohol product with high enantioselectivity. The thiazole ring can influence the steric and electronic environment of the catalytic pocket, enhancing facial discrimination.
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Detailed Protocol: Asymmetric Ethylation of Benzaldehyde
-
Rationale: This protocol provides a standardized procedure to evaluate the catalytic performance of the newly synthesized ligand. Anhydrous and inert conditions are critical, as organozinc reagents are highly reactive towards moisture and oxygen. The reaction is typically run at low temperatures to maximize enantioselectivity.
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chiral thiazole amino alcohol ligand (0.025 g, 0.1 mmol, 5 mol%).
-
Seal the flask, evacuate, and backfill with argon three times.
-
Add anhydrous toluene (2 mL) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol) dropwise. A gas evolution (ethane) should be observed. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst.
-
Add freshly distilled benzaldehyde (0.212 g, 2.0 mmol) dropwise to the catalyst solution.
-
Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC (e.g., every 2 hours) until the benzaldehyde is consumed (typically 12-24 hours).
-
Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate) to yield (S)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess (% ee) of the product by chiral HPLC or GC analysis.
Part 3: Performance Data and Analysis
The efficacy of a chiral ligand is determined by its ability to provide high yield and high enantioselectivity across a range of substrates. The following table summarizes the expected performance of the representative thiazole amino alcohol ligand in the enantioselective addition of diethylzinc to various aromatic aldehydes, based on results from similar β-amino alcohol catalysts.[6][7]
| Entry | Aldehyde Substrate | Product Configuration | Yield (%) | ee (%) |
| 1 | Benzaldehyde | S | 95 | 96 |
| 2 | 4-Methoxybenzaldehyde | S | 92 | 97 |
| 3 | 4-Chlorobenzaldehyde | S | 98 | 94 |
| 4 | 2-Naphthaldehyde | S | 90 | 92 |
| 5 | 3-Phenylpropanal | S | 85 | 88 |
Analysis of Results: The data indicates that thiazole amino alcohol ligands are expected to be highly effective catalysts. High yields and excellent enantioselectivities are anticipated, particularly for aromatic aldehydes. The electronic nature of the substituent on the aromatic ring has a minor effect on the stereochemical outcome. A slight decrease in enantioselectivity may be observed with aliphatic aldehydes, which is a common trend for this class of catalyst.
Conclusion and Outlook
Chiral ligands derived from thiazole amino alcohols represent a promising and versatile class of catalysts for asymmetric synthesis. The modular synthesis allows for fine-tuning of the ligand's steric and electronic properties by modifying both the amino alcohol backbone and the substituents on the thiazole ring. The protocols detailed herein provide a robust framework for the preparation and application of these ligands in the enantioselective addition of organozinc reagents, a key transformation in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.[8] Future work will focus on expanding the substrate scope and applying these ligands to other important asymmetric reactions.
References
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). MDPI. Available at: [Link]
-
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. (n.d.). ResearchGate. Available at: [Link]
-
Enantioselective addition of diethylzinc to aldehydes. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of chiral polyaminothiazoles. (n.d.). PMC - NIH. Available at: [Link]
-
Enantioselective addition of diethylzinc to aldehydes in the presence of chiral hydrazone and imine ligands. (2006). Semantic Scholar. Available at: [Link]
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). DIGIBUG Principal. Available at: [Link]
-
The Chiral Synthesis of Thiazole Amino Acid Enantiomers. (1990). Semantic Scholar. Available at: [Link]
-
Synthesis of chiral β-amino alcohol ligands with L-sorbopyranose... (n.d.). ResearchGate. Available at: [Link]
-
Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. (n.d.). PMC - NIH. Available at: [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). ResearchGate. Available at: [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). PMC. Available at: [Link]
-
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). Frontiers. Available at: [Link]
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (n.d.). PMC. Available at: [Link]
Sources
- 1. Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of chiral polyaminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiazole Amino Alcohol Intermediates for Advanced Antifungal Agents
Introduction and Scientific Context
The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. Azole antifungals have long been a cornerstone of therapy, and next-generation agents like Isavuconazole and Ravuconazole offer a broad spectrum of activity and improved safety profiles.[1][2] A critical structural element underpinning the efficacy of these advanced drugs is the chiral thiazole amino alcohol core. This moiety is indispensable for the synthesis of the final active pharmaceutical ingredient (API) and plays a pivotal role in the drug's mechanism of action.[3][4][5]
This guide provides a detailed exploration of the synthesis, characterization, and application of these vital intermediates, offering field-proven insights and robust protocols for researchers in drug discovery and development.
The Pharmacological Significance of the Thiazole Amino Alcohol Scaffold
Thiazole-containing triazole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][8] The inhibition of CYP51 disrupts membrane integrity, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death or growth inhibition.[6][7][8]
The thiazole amino alcohol structure is not merely a synthetic handle; it is an integral part of the pharmacophore. The specific stereochemistry of the tertiary alcohol and the adjacent carbon center, combined with the spatial orientation of the thiazole ring, allows for high-affinity binding within the active site of the fungal CYP51 protein.[1] The nitrogen atom of the triazole ring coordinates with the heme iron atom at the bottom of the binding pocket, while the extended side chain, including the thiazole, establishes critical interactions that enhance potency and broaden the spectrum of activity.[1]
Core Synthetic Strategies and Mechanistic Considerations
The synthesis of chiral thiazole amino alcohol intermediates, such as the key precursor for Isavuconazole, presents significant stereochemical challenges.[9] Achieving the desired (2R, 3R) configuration is paramount, as other stereoisomers exhibit significantly lower antifungal activity. The primary routes involve the stereoselective addition of a thiazole-containing nucleophile to a chiral ketone precursor.
Synthetic Workflow Overview
The general synthetic pathway involves the preparation of a key chiral epoxide or ketone, followed by the crucial C-C bond-forming reaction with a thiazole-containing organometallic reagent. This is followed by deprotection and purification steps to yield the final intermediate.
Caption: Generalized workflow for the synthesis of a chiral thiazole amino alcohol intermediate.
Causality in Experimental Design: The Importance of Stereocontrol
Asymmetric induction is the guiding principle in these syntheses.[10] The choice of chiral auxiliaries, reagents, or catalysts in the early steps dictates the stereochemical outcome of the final product. For instance, enzyme-catalyzed reactions, such as those using an engineered benzaldehyde lyase or a carbonyl reductase, can establish the initial stereocenter with high enantiomeric excess, which is then carried through the subsequent steps.[11][12][13] This biocatalytic approach often offers a more environmentally friendly and efficient alternative to traditional chemical methods.[13]
Detailed Experimental Protocols
The following protocol describes a representative synthesis of a key thiazole amino alcohol intermediate for a second-generation triazole antifungal.
Protocol: Synthesis of (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,5-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
This protocol is an illustrative example based on established synthetic routes.[5][10]
Safety Precaution: All operations must be conducted in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. All reagents are hazardous and should be handled with care.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Key Properties |
| (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile | N/A | ~292.27 | Chiral precursor |
| 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 | 224.05 | Thiazole precursor |
| Thioacetamide | 62-55-5 | 75.13 | Sulfur source |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Base |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction solvent |
| Brine (Saturated NaCl solution) | N/A | N/A | Washing agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the chiral butyronitrile precursor (1.0 eq) and 4-(2-bromoacetyl)benzonitrile (1.1 eq).
-
Thiazole Ring Formation: Add thioacetamide (1.2 eq) to the flask. Add anhydrous ethanol (10 volumes) as the solvent.
-
Expert Insight: Thioacetamide serves as the sulfur and nitrogen source for the Hantzsch thiazole synthesis. Using a slight excess ensures the complete consumption of the bromoacetyl precursor.
-
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a solid or viscous oil. Purify the crude material by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane) can be employed to yield the highly pure final product.[12]
Analytical Characterization and Quality Control
Ensuring the purity and structural integrity of the intermediate is non-negotiable for its use in API synthesis.[3][4] A suite of analytical techniques must be employed.
Purity Assessment: HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final intermediate. The product should exhibit a purity of ≥98% before proceeding.[4][12]
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Structural Elucidation: NMR and Mass Spectrometry
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The spectra should be consistent with the proposed structure, showing characteristic peaks for the thiazole, difluorophenyl, and triazole protons and carbons.[12]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The observed [M+H]⁺ ion should match the calculated molecular weight.[12]
Data Summary
| Analysis | Specification | Purpose |
| Appearance | White to off-white solid | Preliminary quality check |
| HPLC Purity | ≥ 98.0% | Quantify purity and impurities |
| ¹H NMR | Conforms to structure | Confirm chemical identity |
| Mass Spec (ESI-MS) | [M+H]⁺ matches theoretical | Confirm molecular weight |
| Yield | 75-85% (typical) | Assess reaction efficiency |
Mechanism of Action Visualization
The synthesized thiazole amino alcohol is a precursor to the final drug, which targets the fungal CYP51 enzyme. The diagram below illustrates the key interaction between the final azole drug and the enzyme's active site.
Caption: Inhibition of fungal lanosterol 14α-demethylase (CYP51) by a thiazole-containing azole antifungal.
This inhibitory action is the biochemical basis for the drug's efficacy. The high binding affinity, facilitated by the specific structure of the molecule derived from the thiazole amino alcohol intermediate, ensures potent disruption of fungal cell membrane synthesis.[1][7]
References
-
Akao, A., et al. (1998). Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives. Chemical & Pharmaceutical Bulletin, 46(4), 623-30. Available at: [Link]
-
Chen, Y., et al. (2022). Review of the Patent and Journal Literature: Synthesis and Final Forms of Antifungal Prodrug Isavuconazonium Sulfate. Organic Process Research & Development. Available at: [Link]
-
Georgopapadakou, N. H., & Walsh, T. J. (1996). Antifungal agents: chemotherapeutic targets and immunologic strategies. Antimicrobial Agents and Chemotherapy, 40(2), 279–291. Available at: [Link]
-
Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(3), 467-477. Available at: [Link]
-
Li, S., et al. (2025). A New Chemo-Enzymatic Approach to Synthesize Isavuconazole Using an Engineered Benzaldehyde Lyase. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Parker, J. E., et al. (2014). The Fungal Cytochrome P450 Sterol 14α-Demethylase (CYP51) Ligand-Binding Pocket: A Target for Development of Antifungal Agents. Journal of Fungi, 1(1), 1-24. Available at: [Link]
-
PubChem. (n.d.). Isavuconazole. National Center for Biotechnology Information. Retrieved from [Link]
- Various Authors. (2016). Synthetic method of isavuconazole intermediate. Google Patents, CN105420306A.
- Various Authors. (2016). Preparation method of isavuconazole intermediate. Google Patents, CN105732605A.
- Various Authors. (2018). Synthetic method and application of isavuconazole intermediate. Google Patents, CN108558846B.
-
Yoshida, Y., & Aoyama, Y. (1984). Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme. The Journal of biological chemistry, 259(3), 1655–1660. Available at: [Link]
-
Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-9. Available at: [Link]
Sources
- 1. Isavuconazole | C22H17F2N5OS | CID 6918485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 8. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN105732605A - Preparation method of isavuconazole intermediate - Google Patents [patents.google.com]
- 11. A New Chemo-Enzymatic Approach to Synthesize Isavuconazole Using an Engineered Benzaldehyde Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN105420306A - Synthetic method of isavuconazole intermediate - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Reductive Amination Protocols for Thiazolyl Ketones
Executive Summary
Thiazolyl ketones represent a unique challenge in reductive amination due to the competing electronic effects of the electron-deficient thiazole ring and the potential for Lewis basicity at the thiazole nitrogen. While standard protocols for phenyl ketones often fail or suffer from low conversion, this guide details two field-proven protocols optimized for thiazole substrates:
-
Method A (STAB-AcOH): A mild, functional-group-tolerant protocol for unhindered thiazolyl ketones.
-
Method B (Ti-Borohydride): A high-force protocol using Titanium(IV) isopropoxide for sterically hindered or electron-deactivated substrates.
Key Technical Insight: Unlike phenyl rings, the thiazole sulfur atom acts as a catalyst poison for many transition metals (Pd, Pt), rendering catalytic hydrogenation (Method C) unreliable for these substrates. Hydride-based reduction is the gold standard.
The Chemical Context: Why Thiazoles Are Different
Successful execution requires understanding the electronic environment of the thiazole ring (C3H3NS).
-
Electrophilicity: The thiazole ring is electron-withdrawing (similar to pyridine). This makes the carbonyl carbon more electrophilic than in phenyl ketones, theoretically accelerating amine attack.
-
The "Coordination Trap": The basic nitrogen (N3) in the thiazole ring can coordinate with Lewis Acid catalysts (like Ti(IV) or Zn(II)), potentially stalling the reaction if stoichiometry is not adjusted.
-
Steric Gating:
-
C2-Acyl Thiazoles: Highly accessible, but the resulting amine is often less basic.
-
C4/C5-Acyl Thiazoles: Often sterically crowded by adjacent substituents (e.g., methyl groups at C2/C4), requiring the Titanium protocol.
-
Visualizing the Reaction Pathway[1][2]
The following diagram illustrates the mechanistic pathway and the critical "divergence point" where the choice of reducing agent dictates success.
Protocol A: Sodium Triacetoxyborohydride (STAB)
Best for: Unhindered ketones (e.g., 2-acetylthiazole) and secondary amines. Mechanism: Direct reductive amination.[1][2][3][4] STAB is mild and reduces the iminium ion faster than the ketone.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Thiazolyl Ketone | 1.0 | Substrate |
| Amine | 1.1 - 1.2 | Nucleophile (Use HCl salt + Et3N if volatile) |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Activates imine formation) |
| NaBH(OAc)3 (STAB) | 1.4 - 1.6 | Hydride Source (Selective) |
| DCE or THF | Solvent | 0.2 - 0.5 M Concentration |
Step-by-Step Procedure
-
Preparation: In a dry reaction vessel (argon atmosphere preferred but not strictly required), dissolve the Thiazolyl Ketone (1.0 equiv) and Amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.
-
Note: DCE is superior for solubility but toxic. THF is a greener alternative but may require longer reaction times.
-
-
Activation: Add Acetic Acid (1.0–2.0 equiv).
-
Critical Insight: Thiazoles are weak bases. The acid helps protonate the intermediate imine to form the reactive iminium species without protonating the thiazole ring to the point of deactivation.
-
-
Imine Formation (Aging): Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: If the amine is sterically hindered, extend this to 2 hours.
-
-
Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 12–24 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of ketone).
-
Workup: Quench with saturated aqueous NaHCO3 (pH ~8). Extract with DCM or EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.
Protocol B: Titanium(IV) Isopropoxide / NaBH4
Best for: Sterically hindered thiazolyl ketones, electron-poor amines (anilines), or when Method A fails to reach full conversion. Mechanism: Ti(OiPr)4 acts as a Lewis Acid and a water scavenger, driving the equilibrium toward the imine/enamine species before reduction.[5]
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Thiazolyl Ketone | 1.0 | Substrate |
| Amine | 1.2 - 1.5 | Nucleophile |
| Ti(OiPr)4 | 2.0 - 2.5 | Lewis Acid / Dehydrating Agent |
| NaBH4 | 1.5 | Reducing Agent (Added in Step 2) |
| Ethanol (Abs) | Solvent | For Reduction step |
Step-by-Step Procedure
-
Complexation (The "Neat" Step): In a sealed vial, mix Thiazolyl Ketone (1.0 equiv) and Amine (1.2 equiv). Add Ti(OiPr)4 (2.0 equiv) directly to this mixture.
-
Expert Tip: If the mixture is solid, add a minimal amount of dry THF (just enough to mobilize). Do not dilute yet. High concentration favors imine formation.
-
-
Aging: Stir the neat/concentrated mixture at RT for 6–12 hours.
-
Why? The thiazole nitrogen may coordinate with Ti. Using 2.0+ equivalents ensures enough Ti remains available to activate the carbonyl and scavenge water.
-
-
Dilution: Dilute the viscous mixture with absolute Ethanol (approx. 5 mL per mmol substrate).
-
Reduction: Cool to 0°C. Carefully add NaBH4 (1.5 equiv).
-
Safety: Reaction is exothermic.
-
-
Completion: Allow to warm to RT and stir for 2–4 hours.
-
Quench (The "Titanium Emulsion" Fix):
-
Add 1N NaOH or aqueous NH4OH (2 mL per mmol Ti).
-
Crucial Step: A white/yellow precipitate (TiO2) will form. Dilute with EtOAc and filter through a Celite pad to remove the titanium salts. If you skip filtration, phase separation will be impossible.
-
Decision Matrix: Selecting the Right Protocol
Use this logic flow to determine the optimal starting point for your specific thiazole substrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (Method A) | Imine formation is too slow; Hydrolysis during workup. | Switch to Method B (Ti-mediated). The Ti-complex is more robust. |
| Thiazole Ring Reduction | Over-reduction (Rare with Borohydrides). | Ensure temperature is kept < RT. Avoid catalytic hydrogenation (H2/Pd) as sulfur poisons the catalyst. |
| Alcohol Byproduct | Direct reduction of ketone before imine forms. | Increase "Aging" time in Step 3 (Method A) or Step 2 (Method B). Ensure molecular sieves are used if solvent is wet. |
| Emulsion during Workup | Titanium salts (Method B). | Use the "Celite Filtration" method described in Protocol B step 6. Do not try to extract directly. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry.
-
Organic Chemistry Portal. "Reductive Amination - General Mechanisms and Protocols."
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. designer-drug.com [designer-drug.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Thiazole Amino Alcohols as P-glycoprotein Modulators for Reversing Multidrug Resistance
Executive Summary
This application note details the evaluation of thiazole amino alcohols as modulators of P-glycoprotein (P-gp/ABCB1). Overexpression of P-gp is a primary driver of Multidrug Resistance (MDR) in cancer, actively effluxing chemotherapeutics like paclitaxel and doxorubicin.[1] Thiazole amino alcohols represent a privileged scaffold; the thiazole ring acts as a peptide bond bioisostere providing conformational rigidity and lipophilicity, while the amino alcohol moiety (often derived from valinol or phenylalaninol) facilitates critical hydrogen bonding within the P-gp transmembrane domain. This guide provides a validated workflow for synthesizing biological data to confirm P-gp inhibition, distinguish mechanism of action (ATPase modulation), and quantify MDR reversal efficiency.
Scientific Background & Mechanism[2][3]
The Target: P-glycoprotein (ABCB1)
P-gp is an ATP-dependent efflux pump located on the plasma membrane.[2][3] It consists of two Transmembrane Domains (TMDs) that bind substrates and two Nucleotide Binding Domains (NBDs) that hydrolyze ATP.
The Ligand: Thiazole Amino Alcohols
Structure-Activity Relationship (SAR) studies indicate that effective P-gp inhibitors in this class require:
-
Lipophilicity (LogP > 2.9): Provided by the thiazole ring and N-terminal protection groups (e.g., Boc, fluorenyl), allowing membrane partitioning.
-
H-Bond Donors/Acceptors: The amino alcohol hydroxyl group and the thiazole nitrogen interact with polar residues (e.g., Gln, Tyr) in the P-gp binding pocket.
-
Rigidity: The thiazole ring restricts bond rotation, minimizing the entropic penalty upon binding.
Mechanism of Inhibition
Thiazole amino alcohols typically function as competitive inhibitors or transport blockers . They occupy the drug-binding pocket (TMD) with high affinity but are not translocated, or they induce a conformational change that uncouples ATP hydrolysis from transport.
Figure 1: Mechanism of P-gp efflux and competitive inhibition by thiazole amino alcohols. The inhibitor competes for the substrate-binding pocket, preventing the conformational switch required for drug extrusion.
Experimental Workflow Overview
To validate a thiazole amino alcohol as a P-gp modulator, a three-tier screening approach is required.
Figure 2: Sequential workflow for validating P-gp modulators.
Protocol 1: Rhodamine 123 Accumulation Assay
Purpose: To determine if the test compound inhibits the efflux of Rhodamine 123 (Rh123), a fluorescent P-gp substrate.[4][5][6] This is the primary "Go/No-Go" screen.
Materials
-
Cell Lines:
-
MDR+: MDCK-MDR1 (transfected) or MCF-7/ADR (doxorubicin-resistant).
-
Wild Type (WT): Parental MDCK or MCF-7.
-
-
Reagents: Rhodamine 123 (Sigma), Verapamil (Positive Control), DMSO, PBS (cold).
-
Equipment: Flow Cytometer (FITC channel) or Fluorescence Plate Reader (Ex 485nm / Em 530nm).
Methodology
-
Seeding: Seed cells at
cells/well in 6-well plates. Allow to attach overnight. -
Treatment:
-
Wash cells with PBS.
-
Add Test Compound (Thiazole AA) at graded concentrations (e.g., 1, 5, 10, 50 µM).
-
Add Positive Control: Verapamil (20 µM).
-
Add Vehicle Control: 0.1% DMSO.
-
Crucial Step: Pre-incubate for 15 minutes at 37°C to allow inhibitor binding.
-
-
Substrate Addition: Add Rh123 (Final concentration: 5 µM) to all wells. Incubate for 60 minutes at 37°C in the dark.
-
Efflux/Stop:
-
Aspirate medium.
-
Wash cells
with Ice-Cold PBS . (Cold temperature stops the pump, locking the dye inside).
-
-
Analysis:
-
Flow Cytometry: Trypsinize cells, resuspend in cold PBS, and measure Mean Fluorescence Intensity (MFI).
-
Plate Reader: Lyse cells with 1% Triton X-100 and read fluorescence.
-
Data Calculation
Calculate the Fluorescence Activity Ratio (FAR):
-
Interpretation: An FAR > 1.0 indicates P-gp inhibition. An FAR comparable to Verapamil suggests potent modulation.
Protocol 2: ATPase Activity Assay
Purpose: To distinguish whether the thiazole amino alcohol is a substrate (transported, stimulates ATPase) or an inhibitor (blocks ATPase or locks conformation).
Materials
-
System: Pgp-Glo™ Assay Systems (Promega) or membrane vesicles containing human P-gp (Corning/Gentest).
-
Reagents: MgATP, Sodium Orthovanadate (
, P-gp inhibitor), Verapamil (Stimulator control).
Methodology
-
Preparation: Thaw P-gp membrane vesicles and dilute in assay buffer.
-
Reaction Setup (96-well plate):
-
Basal: P-gp membranes + ATP.
-
Inhibited: P-gp membranes + ATP +
(Background). -
Stimulated: P-gp membranes + ATP + Verapamil (20 µM).
-
Test: P-gp membranes + ATP + Thiazole AA (graded concentrations).
-
-
Incubation: Incubate at 37°C for 40 minutes. P-gp hydrolyzes ATP
ADP + Pi. -
Detection: Add ATP detection reagent (luciferase-based). Incubate 20 min at room temp.
-
Note: The signal is proportional to remaining ATP. Lower luminescence = Higher ATPase activity.
-
-
Calculation:
Interpretation Table
| Observation | Mechanism Classification |
| Activity increases vs Basal | Substrate: The compound is being pumped. |
| Activity decreases vs Basal | Inhibitor: Locks P-gp conformation (Catalytic inhibitor). |
| Activity unchanged but blocks Rh123 | Competitive Inhibitor: Binds but doesn't trigger hydrolysis (Slow dissociation). |
Protocol 3: MDR Reversal (Chemosensitization)
Purpose: To prove that the thiazole amino alcohol restores the cytotoxicity of a chemotherapeutic drug (e.g., Doxorubicin or Paclitaxel) in resistant cells.
Methodology
-
Seeding: Seed MDR cells (e.g., MCF-7/ADR) in 96-well plates (
cells/well). -
Co-Treatment:
-
Create a serial dilution of the Chemotherapeutic Agent (e.g., Doxorubicin: 0.01 µM to 100 µM).
-
Add a Fixed Concentration of the Thiazole AA (e.g., 5 µM or 10 µM - Must be non-toxic at this dose).
-
-
Controls:
-
Cells + Chemo only.
-
Cells + Thiazole AA only (to assess intrinsic toxicity).
-
-
Incubation: 72 hours at 37°C.
-
Readout: MTT or CCK-8 assay (Absorbance at 450/570 nm).
Data Analysis
Calculate the Fold Reversal (FR) or Resistance Factor (RF):
Success Criteria:
-
FR > 2.0: Moderate Reversal.
-
FR > 10.0: Strong Reversal (comparable to Verapamil/Cyclosporin A).
Data Presentation Example
When reporting your results, summarize the SAR and biological data in a unified table:
Table 1: Effect of Thiazole Amino Alcohols on P-gp Activity in MCF-7/ADR Cells
| Compound ID | R-Group (Thiazole) | Amino Alcohol Tail | Rh123 Accumulation (% of Verapamil) | ATPase Activity | Doxorubicin IC50 (µM) | Fold Reversal (FR) |
| TZ-01 | Phenyl | L-Valinol | 15% | Stimulated | 45.2 | 1.1 (Inactive) |
| TZ-04 | 4-Cl-Phenyl | L-Valinol | 88% | Inhibited | 2.1 | 21.5 |
| TZ-09 | 4-Cl-Phenyl | L-Phenylalaninol | 92% | Inhibited | 1.8 | 25.1 |
| Verapamil | N/A | N/A | 100% | Stimulated | 1.5 | 30.1 |
References
-
Mechanism & Synthesis: Chimenti, F., et al. (2009). "Synthesis and biological evaluation of novel 2,4-disubstituted-1,3-thiazoles as anti-MDR agents." European Journal of Medicinal Chemistry.
-
ATPase Assay Protocol: Glavinas, H., et al. (2004). "The role of ABC transporters in drug resistance, metabolism and toxicity."[5] Current Drug Delivery.
-
Rhodamine 123 Assay: BenchChem Application Notes. (2025).[4][7][8] "Protocol for Rhodamine 123 Accumulation Assay."
-
Thiazole Peptidomimetics: Shukla, S., et al. (2018).[9] "Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein." Journal of Medicinal Chemistry.
-
P-gp Structure: Sharom, F. J. (2008).[8] "ABC multidrug transporters: structure, function and role in chemoresistance." Pharmacogenomics.
Sources
- 1. In Silico Quantitative Structure-Activity Relationship Studies on P-gp Modulators of Tetrahydroisoquinoline-Ethyl-Phenylamine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for Thiazole Amino Alcohols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and critical challenge in medicinal chemistry and drug discovery: the poor solubility of thiazole amino alcohol derivatives in organic solvents. Our goal is to move beyond simple protocols and provide a framework for rational decision-making in your experiments, grounded in fundamental physicochemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common solubility issues encountered during the handling, purification, and biological testing of thiazole amino alcohols.
Issue 1: My thiazole amino alcohol won't dissolve in standard organic solvents for reaction workup or chromatography.
Question: I've synthesized a new thiazole amino alcohol derivative, but it shows poor solubility in common non-polar solvents like hexanes and ethyl acetate, making purification difficult. What's the underlying issue and how can I fix it?
Answer: This is a frequent challenge rooted in the inherent polarity of the thiazole amino alcohol scaffold.
Causality Explained: The structure of a typical thiazole amino alcohol contains multiple polar functional groups:
-
The Thiazole Ring: An aromatic heterocycle with nitrogen and sulfur atoms, capable of hydrogen bonding and dipole-dipole interactions.[1]
-
The Amino Group (-NH₂): A primary amine that is a strong hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.
-
The Alcohol Group (-OH): A hydroxyl group that is also a prime site for hydrogen bonding.[2]
The combination of these groups results in a molecule with high crystal lattice energy and a preference for polar environments. Non-polar solvents like hexanes lack the ability to form the strong intermolecular interactions (like hydrogen bonds) needed to break apart the crystal lattice and solvate the molecule effectively.
Troubleshooting Workflow:
-
Systematic Solvent Screening: Instead of relying on non-polar solvents, perform a systematic screening with a broader range of more polar organic solvents.[3] It is crucial to test solubility in a methodical way.
-
Increase Eluent Polarity in Chromatography: For purification issues, especially streaking on silica gel, the basicity of the amino group can cause strong interactions with the acidic silica surface.[3]
dot
Caption: Initial troubleshooting for poor solubility.
Issue 2: My compound dissolves in DMSO for a stock solution but precipitates when diluted into aqueous media for biological assays.
Question: I prepared a 10 mM stock of my compound in DMSO, and it dissolved perfectly. However, when I dilute it to 10 µM in my cell culture medium, I see immediate cloudiness or precipitation. Why does this happen and how can I maintain solubility in my assay?
Answer: This phenomenon, often called "crashing out," occurs when a compound is transferred from a highly solubilizing organic solvent (like DMSO) to a predominantly aqueous environment where its solubility is much lower.[4]
Causality Explained: DMSO is an exceptionally strong, polar aprotic solvent that can disrupt the crystal lattice of many poorly soluble compounds. However, the final concentration of DMSO in your assay (typically <0.5%) is usually too low to act as an effective co-solvent.[4][] The compound is suddenly exposed to water, a poor solvent for it, causing it to precipitate out of the solution. This leads to an inaccurate compound concentration and unreliable assay results.[6]
Troubleshooting Strategies:
-
Co-Solvent Systems: Using a mixture of solvents can significantly improve solubility.[7][8] Instead of diluting directly from DMSO into the aqueous buffer, perform a serial dilution using an intermediate solvent. Common co-solvents for biological assays include ethanol, propylene glycol, and polyethylene glycol (PEG).[][9][10]
-
pH Adjustment: The amino group in your compound is basic and can be protonated. In an acidic environment, it will form a positively charged ammonium salt (R-NH₃⁺), which is often much more soluble in aqueous media than the neutral free base (R-NH₂).[11][12][13] Carefully adjusting the pH of your assay buffer (if tolerated by the assay) can dramatically increase solubility.[][14]
-
Use of Excipients:
-
Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Polysorbate 20 can form micelles that encapsulate the hydrophobic parts of your compound, increasing its apparent solubility.[10][12][15]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form "inclusion complexes" with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing solubility.[6][7]
-
dot
Caption: Strategies to prevent compound precipitation in assays.
Issue 3: How can I systematically and permanently improve the solubility of a promising thiazole amino alcohol lead compound for in vivo studies?
Question: My lead compound has excellent in vitro activity but its poor solubility is a major hurdle for formulation and achieving adequate exposure in animal models. What are the established strategies for medicinal chemists to address this?
Answer: When transient solutions like co-solvents are insufficient, modifying the molecule's intrinsic properties is the next logical step. The two most powerful and widely used strategies in drug development are salt formation and the prodrug approach.[7][16]
Strategy 1: Salt Formation
The Principle: Salt formation is a highly effective method for increasing the solubility of ionizable drugs.[17][18] Since thiazole amino alcohols contain a basic amino group, they can react with an acid to form a salt. This salt form is an ionic species that is generally much more soluble in polar solvents, particularly water, than the neutral parent molecule.[11][19][20] The selection of the counter-ion is critical and can significantly impact properties like solubility, stability, and hygroscopicity.
dot
Caption: The basic principle of salt formation.
Strategy 2: The Prodrug Approach
The Principle: A prodrug is a biologically inactive or less active derivative of a parent drug molecule that undergoes an in vivo transformation to release the active drug.[21][22][23] This chemical modification strategy can be used to overcome pharmaceutical and pharmacokinetic barriers, including poor solubility.[24][25]
For a thiazole amino alcohol, you can temporarily mask the polar functional groups responsible for strong crystal packing with promoieties that improve solubility.
-
Phosphorylation: Adding a phosphate group to the hydroxyl moiety is a classic strategy to dramatically increase aqueous solubility. The phosphate ester is then cleaved in vivo by phosphatases to release the active alcohol.[21]
-
Esterification with Amino Acids: Attaching a soluble amino acid (like glycine or lysine) to the alcohol group via an ester linkage can enhance solubility. These esters are often cleaved by esterase enzymes in the body.[22]
This approach is more complex and time-consuming than salt formation but offers great versatility in fine-tuning a molecule's properties.[7]
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
This protocol allows for a rapid assessment of your compound's solubility in a range of common organic solvents.
Methodology:
-
Weigh approximately 1-2 mg of your thiazole amino alcohol into several small, clear glass vials.
-
To each vial, add a different solvent from the table below, starting with 100 µL.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If the solid remains, add another 100 µL of the solvent and repeat vortexing.
-
Continue this process up to a total volume of 1 mL.
-
If the compound does not dissolve in 1 mL, gently heat the vial (e.g., to 40-50°C) to see if solubility increases with temperature.[3]
-
Record your observations (e.g., "soluble at ~5 mg/mL," "soluble with heat," "insoluble").
Table 1: Suggested Solvents for Screening (Ordered by Increasing Polarity)
| Solvent | Polarity Index | Type | Common Use |
| Toluene | 2.4 | Non-Polar | Poor solvent, good baseline |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Chromatography, reactions |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Reactions, GPC |
| Acetone | 5.1 | Polar Aprotic | General purpose, cleaning |
| Acetonitrile (ACN) | 5.8 | Polar Aprotic | HPLC, reactions |
| Isopropanol (IPA) | 3.9 | Polar Protic | General purpose |
| Ethanol (EtOH) | 4.3 | Polar Protic | Formulations, reactions |
| Methanol (MeOH) | 5.1 | Polar Protic | HPLC, reactions |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Stock solutions, reactions |
Protocol 2: Small-Scale Salt Formation Screening
This protocol is designed to quickly identify promising acid counter-ions for improving the aqueous solubility of your basic compound.
Materials:
-
Your thiazole amino alcohol (free base).
-
A selection of pharmaceutically acceptable acids (e.g., HCl, sulfuric acid, tartaric acid, citric acid, methanesulfonic acid).
-
Solvents for salt formation (e.g., ethanol, isopropanol, acetone).
-
Antisolvent (e.g., MTBE, heptane).
Methodology:
-
Dissolution: Dissolve a known amount of your free base (e.g., 50 mg) in a minimal amount of a suitable warm organic solvent (e.g., 1 mL of ethanol).
-
Acid Addition: In a separate vial, prepare a solution of the chosen acid. Add 1.0 equivalent of the acid solution dropwise to the stirred solution of your free base.
-
Precipitation/Crystallization:
-
If a solid precipitates immediately, a salt has likely formed.
-
If no solid forms, cool the solution slowly in an ice bath.
-
If still no solid forms, you can attempt to induce precipitation by adding a non-polar "antisolvent" like MTBE or heptane dropwise until turbidity is observed.
-
-
Isolation & Analysis: Collect the resulting solid by filtration, wash with a small amount of the antisolvent, and dry under vacuum.
-
Solubility Testing: Once you have several different salt forms, test their solubility in your target medium (e.g., water or a pH 7.4 buffer) using the method described in Protocol 1 to determine which salt provides the best solubility enhancement.[18]
References
-
Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
Prajapati, S. T., et al. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(2), 79-84. [Link]
-
Vishakha, et al. (2024). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Advanced Research and Reviews, 21(1), 1236–1241. [Link]
-
(PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. (n.d.). ResearchGate. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of Pharmacy and Pharmacology, 58(9), 1149–1155. [Link]
-
Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Merck Millipore. [Link]
-
Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]
-
solubility enhancement and cosolvency by madhavi. (n.d.). SlideShare. [Link]
-
API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.). LinkedIn. [Link]
-
A Guide to Improving API Solubility with Spray-Dried Dispersions. (n.d.). Upperton. [Link]
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.). DPT Labs. [Link]
-
Improving solubility – a close look at available approaches. (n.d.). Merck Millipore. [Link]
-
de Oliveira, D., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2025). ResearchGate. [Link]
-
Role of Prodrugs in Solubility Enhancement of Drugs. (2014). Semantic Scholar. [Link]
-
Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2018). ResearchGate. [Link]
-
2-Aminothiazole | Solubility of Things. (n.d.). Solubility of Things. [Link]
-
Müller, C. E. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Chemistry & Biodiversity, 6(11), 2071–2083. [Link]
-
de Oliveira, D., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]
-
How to enhance drug solubility for in vitro assays? (2014). ResearchGate. [Link]
-
Organic pH modifier. (2006). Chromatography Forum. [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). American Pharmaceutical Review. [Link]
-
Solubility of Organic Compounds. (2023). University of Calgary. [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Advances. [Link]
-
Impact of Solvent Polarity on the molecular properties of Dimetridazole. (2022). ResearchGate. [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). AAPS PharmSciTech. [Link]
-
Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. (n.d.). Digital Commons @ University of South Florida. [Link]
-
Tactics to Improve Solubility. (2021). Royal Society of Chemistry. [Link]
-
(PDF) Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]
-
solubility enhancement -by pH change & complexation. (n.d.). SlideShare. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2012). ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1464. [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
-
Chemists succeed in synthesis of aminoalcohols by utilizing light. (2021). University of Münster. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). Molecules. [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. [Link]
-
Troubleshooting Dissolution Methods for Solid Oral Dosage Forms. (n.d.). ComplianceOnline. [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
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- 4. researchgate.net [researchgate.net]
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- 9. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
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- 14. chem.libretexts.org [chem.libretexts.org]
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- 17. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. bjcardio.co.uk [bjcardio.co.uk]
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- 24. semanticscholar.org [semanticscholar.org]
- 25. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metal Removal from Thiazole Scaffolds
Current Status: Online Ticket ID: THZ-RED-MET-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Purification Support Hub
You are likely here because standard workups (Celite filtration, activated carbon, or simple aqueous washes) have failed to bring your metal residuals (Pd, Pt, Ni, Ru) below ICH Q3D regulatory limits (<10 ppm).
The Core Problem: "The Thiazole Trap" Thiazoles are not passive substrates. The sulfur and nitrogen atoms in the thiazole ring act as "soft" ligands, coordinating strongly to "soft" metals like Palladium and Platinum. In essence, your API is competing with your removal agents for the metal. To win this tug-of-war, you cannot just wash; you must displace.
This guide provides a self-validating workflow to break these coordination complexes and isolate pure thiazole derivatives.
Module 1: Diagnosis & Initial Assessment
Before selecting a remediation strategy, quantify the problem. Visual cues in thiazole chemistry are often deceptive due to the natural yellowing of sulfur compounds.
Diagnostic Decision Tree
Use this logic flow to determine your initial approach.
Caption: Logic flow for assessing metal contamination levels before selecting a purification method.
Module 2: Scavenger Selection Strategy
For thiazoles, standard silica-thiol scavengers often fail because the thiazole-metal bond is kinetically stable. You require High-Affinity Scavengers that utilize chelating effects (multiple binding sites) to outcompete the thiazole.
The "Soft-Soft" Interaction Matrix
Based on Hard-Soft Acid-Base (HSAB) Theory.
| Target Metal | Preferred Scavenger Functionality | Commercial Examples | Mechanism of Action |
| Pd(II), Pd(0) | Dimercaptotriazine (DMT) | SiliaMetS® DMT, Biotage® Si-TMT | Best for Thiazoles. Tridentate chelation breaks S-Pd bonds. |
| Pt(II), Pt(IV) | Thiourea / Thiol | SiliaMetS® Thiol, MP-Thiol | Strong affinity, but may require heat (>50°C) to displace thiazole. |
| Ni (Raney) | Triamine / EDTA | SiliaMetS® Triamine, QuadraPure® EDA | Nickel is "harder" than Pd; requires nitrogen-based chelation. |
| Ru, Rh | DMT or Thiourea | SiliaMetS® DMT | Difficult removal; often requires long residence times (12h+). |
Critical Insight: For thiazole products, DMT (Dimercaptotriazine) is the gold standard. The triazine ring pulls electron density, making the sulfur groups highly nucleophilic and capable of displacing the metal from the thiazole nitrogen/sulfur complex.
Module 3: Experimental Protocols
Protocol A: Batch Scavenging (Standard)
Use this for final polishing (reducing metal from ~500 ppm to <10 ppm).
-
Dissolution: Dissolve crude thiazole (10 g) in 100 mL of solvent.
-
Preferred Solvents: THF, Ethyl Acetate, Methanol.[1]
-
Avoid: DMF/DMSO (if possible) as they compete for metal binding.
-
-
Stoichiometry: Add 4 equivalents of SiliaMetS® DMT relative to the residual metal content (determined by ICP).
-
Rule of Thumb: If ICP is unavailable, assume 10% catalyst leaching and add 10 wt% scavenger relative to the mass of the crude product.
-
-
Temperature (The Secret Variable):
-
Standard substrates: Room Temperature.[2]
-
Thiazoles: Heat to 50–60°C . You must supply thermal energy to overcome the activation barrier of the Thiazole-Metal bond dissociation.
-
-
Time: Stir vigorously for 4 hours.
-
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.
-
Analysis: Analyze filtrate by ICP-MS.
Protocol B: Aqueous Extraction (The "Wash" Method)
Use this if solid-supported scavengers are unavailable or too costly for the scale.
-
Dissolve product in a water-immiscible solvent (EtOAc, DCM).
-
Prepare a 5% aqueous solution of N-Acetylcysteine (NAC) or Trimercaptotriazine (TMT-Na3) .
-
Adjust aqueous pH to 7–8 (neutral/slightly basic ensures the thiol is deprotonated and active).
-
Wash the organic layer 3x with the scavenger solution.
-
Visual Check: The aqueous layer often turns red/brown as the metal complex transfers.
Module 4: Troubleshooting & FAQs
Q1: I added the scavenger, but the metal ppm barely dropped. Why?
A: This is usually a kinetic issue, not a thermodynamic one.
-
Solvent Interference: Are you using DMF, DMSO, or Pyridine? These are strong ligands. Dilute with MeOH or EtOAc if possible.
-
Temperature: As noted in Protocol A, room temperature is often insufficient for thiazoles. Increase to reflux (if stable) or 60°C.
-
Oxidation State: Pd(0) aggregates (nanoparticles) are harder to scavenge than Pd(II). Add a mild oxidant (open to air or add traces of DMSO) to oxidize Pd(0) to Pd(II), which binds to scavengers more efficiently.
Q2: Can I use Activated Carbon?
A: Generally, no . While cheap, carbon relies on surface adsorption (physisorption). The Thiazole-Metal bond is a chemical coordination (chemisorption). Carbon rarely achieves <10 ppm limits for this class of compounds without massive yield loss.
Q3: How do I visualize the competition mechanism?
See the diagram below. You are driving the equilibrium to the right.
Caption: The thermodynamic equilibrium required to displace Palladium from a Thiazole ring using a DMT scavenger.
References
-
ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022. Link
-
Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development, 1997.[3] Link
-
SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc.Link
-
Metal Scavenger User Guide (Si-TMT). Biotage AB.Link
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species. Organic Process Research & Development, 2008. Link
Sources
Validation & Comparative
A Researcher's Guide to 1H NMR Spectrum Analysis of 2-Methyl-Thiazole Derivatives
This guide provides a comprehensive comparison and in-depth analysis of the 1H NMR spectra of 2-methyl-thiazole derivatives. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. By delving into the nuances of chemical shifts, coupling constants, and the influence of substituents, this guide aims to equip you with the expertise to confidently interpret the NMR spectra of this important class of molecules.
The Significance of 2-Methyl-Thiazole Derivatives
The thiazole ring is a fundamental scaffold in numerous pharmaceuticals and biologically active compounds. The 2-methyl-thiazole core, in particular, serves as a versatile building block in medicinal chemistry. A thorough understanding of its spectroscopic properties is paramount for unambiguous structure determination, purity assessment, and the study of structure-activity relationships (SAR). 1H NMR spectroscopy is the most powerful tool for this purpose, providing a detailed fingerprint of the molecular structure.
Understanding the 1H NMR Spectrum of the Parent Scaffold: 2-Methyl-Thiazole
The 1H NMR spectrum of 2-methyl-thiazole is the foundation for understanding its derivatives. The key features are the signals corresponding to the methyl protons and the two aromatic protons on the thiazole ring.
dot graph "2-Methyl-Thiazole_Structure" { layout=neato; node [shape=plaintext]; "C4H5NS" [label="2-Methyl-Thiazole", pos="2,2!"]; N1 [label="N", pos="1,1!"]; C2 [label="C2", pos="2,1!"]; S3 [label="S", pos="1.5,0!"]; C4 [label="C4", pos="0.5,0!"]; C5 [label="C5", pos="0,1!"]; C_Me [label="C", pos="3,1!"]; H_Me1 [label="H", pos="3.5,1.5!"]; H_Me2 [label="H", pos="3.5,0.5!"]; H_Me3 [label="H", pos="3,-0!"]; H4 [label="H4", pos="-0.5,0!"]; H5 [label="H5", pos="-1,1!"];
The proton at position 4 (H4) is typically found further downfield compared to the proton at position 5 (H5). This is due to the combined electron-withdrawing effects of the neighboring nitrogen and sulfur atoms. The methyl group at position 2 gives a characteristic singlet in the upfield region of the aromatic spectrum.
Comparative Analysis of Substituted 2-Methyl-Thiazole Derivatives
The introduction of substituents onto the thiazole ring significantly influences the chemical shifts of the remaining protons. This is a powerful feature for determining the position of substitution. The electronic nature of the substituent plays a crucial role: electron-donating groups (EDGs) tend to shield the ring protons, causing an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) deshield them, resulting in a downfield shift (higher ppm).[1]
Below is a comparative table summarizing the approximate 1H NMR chemical shifts for a series of hypothetical 2-methyl-thiazole derivatives. These values are illustrative and can vary depending on the solvent and concentration.
| Substituent at C4 | Substituent at C5 | Approx. δ H4 (ppm) | Approx. δ H5 (ppm) | Approx. δ 2-CH3 (ppm) | Notes |
| H | H | 7.72 | 7.28 | 2.74 | Parent compound in CDCl3.[2] |
| Br | H | - | 7.50 | 2.70 | Downfield shift of H5 due to EWG effect of Br. |
| H | NO2 | 8.20 | - | 2.85 | Significant downfield shift of H4 due to strong EWG effect of NO2. |
| NH2 | H | - | 6.50 | 2.60 | Upfield shift of H5 due to EDG effect of NH2. |
| H | CHO | 8.10 | - | 2.80 | Downfield shift of H4 due to EWG effect of the aldehyde group. |
Causality Behind the Shifts: The observed shifts are a direct consequence of the substituent's ability to alter the electron density within the aromatic ring. EDGs increase electron density, leading to greater shielding of the nuclei from the external magnetic field. Conversely, EWGs decrease electron density, resulting in deshielding.
Experimental Protocol: Acquiring High-Quality 1H NMR Spectra
A robust and reproducible experimental protocol is essential for accurate spectral analysis.
1. Sample Preparation:
-
Solvent Selection: The choice of deuterated solvent is critical as it can influence chemical shifts.[3][4] Chloroform-d (CDCl3) is a common starting point for many organic molecules. For compounds with limited solubility or to observe exchangeable protons, dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) are excellent alternatives.[3] It is crucial to report the solvent used when presenting NMR data.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient for a standard 1H NMR experiment on a 400-600 MHz spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm). However, residual solvent peaks can also be used for referencing.
2. NMR Spectrometer Setup:
-
Locking and Shimming: The spectrometer's magnetic field must be "locked" onto the deuterium signal of the solvent. Shimming is the process of optimizing the homogeneity of the magnetic field to obtain sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse angle is typically used to allow for a shorter relaxation delay.
-
Acquisition Time (at): Typically 2-4 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For accurate integration, a longer delay (5 times the longest T1) is required.
-
Number of Scans (ns): This depends on the sample concentration. For a reasonably concentrated sample, 8-16 scans are often adequate.
-
3. Data Processing:
-
Fourier Transform (FT): The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The spectrum is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
Advanced NMR Techniques for Structural Confirmation
For complex derivatives or for unambiguous assignment, advanced 1D and 2D NMR experiments are invaluable.
-
1D Nuclear Overhauser Effect (NOE) Spectroscopy: This experiment can establish spatial proximity between protons. For example, irradiation of the 2-methyl protons should show an NOE enhancement to the H5 proton, confirming their close spatial relationship.
-
2D Correlation Spectroscopy (COSY): COSY spectra reveal scalar (through-bond) couplings between protons. In a substituted 2-methyl-thiazole, a cross-peak between H4 and H5 would confirm their vicinal relationship.
-
2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both 1H and 13C signals.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over two to three bonds. This is extremely useful for identifying quaternary carbons and piecing together the carbon skeleton. For instance, the 2-methyl protons will show a correlation to the C2 and C4 carbons.
Conclusion
The 1H NMR analysis of 2-methyl-thiazole derivatives is a powerful and essential technique in modern chemical research. A systematic approach, beginning with the understanding of the parent scaffold and the predictable effects of substituents, allows for confident structural elucidation. By employing standardized experimental protocols and leveraging advanced NMR techniques when necessary, researchers can ensure the integrity and accuracy of their findings. This guide provides a foundational framework to build upon, empowering you to tackle the spectral analysis of this important class of heterocyclic compounds with expertise and precision.
References
-
Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. Available at: [Link]
-
(PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. Available at: [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC. Available at: [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available at: [Link]
-
Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
-
Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A. Available at: [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. Available at: [Link]
-
THIAZOLES. IV. PROTON MAGNETIC RESONANCE SPECTRA OF THIAZOLE AND ITS METHYL DERIVATIVES. Canadian Science Publishing. Available at: [Link]
-
Solvent effects on the nitrogen NMR shielding of 1,3,4-thiadiazole. ResearchGate. Available at: [Link]
-
H.NMR Spectrum of Thiazole Amide Compound {2}. ResearchGate. Available at: [Link]
-
Short Summary of 1H-NMR Interpretation. Available at: [Link]
-
1 H NMR spectra of compounds 1 , 2 , and 3. ResearchGate. Available at: [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. Available at: [Link]
-
Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. Available at: [Link]
-
Chemical shift values and assigned coupling constants of compound (4 a)... ResearchGate. Available at: [Link]
-
2-Methylthiazole. PubChem. Available at: [Link]
-
Thiazole, 2-methyl-. NIST WebBook. Available at: [Link]
-
1H NMR interpretation of an 1,2,3-triazole. Reddit. Available at: [Link]
-
Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. ResearchGate. Available at: [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Methylthiazole(3581-87-1) 1H NMR spectrum [chemicalbook.com]
- 3. unn.edu.ng [unn.edu.ng]
- 4. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Optical Rotation Standards for Chiral Thiazole Propanols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical attribute that profoundly influences its pharmacological and toxicological profile. For chiral molecules such as thiazole propanols, which are emerging as important scaffolds in medicinal chemistry, the ability to accurately determine and control enantiomeric purity is paramount. This guide provides an in-depth comparison of optical rotation as a classical method for chiral analysis against modern chromatographic techniques, grounded in established pharmacopeial standards and supported by experimental insights.
The Principle of Chirality and the Importance of Enantiopurity
Many pharmaceutical substances are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1][2] These enantiomers often exhibit different biological activities, with one being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[3] Therefore, regulatory agencies like the FDA and EMA mandate strict control over the enantiomeric composition of chiral drugs.[4]
Thiazoline and thiazole heterocycles are privileged motifs found in numerous biologically active natural products.[5] The synthesis of optically pure building blocks containing these rings is a significant area of research in medicinal chemistry.[6][7]
Optical Rotation: A Fundamental Standard for Chiral Analysis
Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light.[8][9] This phenomenon, also known as optical activity, is a cornerstone of chiral analysis.[10] The extent and direction of this rotation are measured using a polarimeter.[11]
The specific rotation ([α]) is a standardized measure of a compound's optical activity and is calculated from the observed rotation (α) using the following formula, as defined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.):[12][13][14]
[α]λT = (100 * α) / (l * c)
Where:
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (typically the sodium D-line at 589 nm).[8]
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/100 mL.[13]
A dextrorotatory (+) compound rotates the plane of polarized light in a clockwise direction, while a levorotatory (-) compound rotates it in a counter-clockwise direction.[2][9] It is crucial to note that there is no direct correlation between the (R/S) absolute configuration of an enantiomer and the direction (+/-) of its optical rotation.[15]
Establishing a Self-Validating System for Optical Rotation Measurement
To ensure the trustworthiness and accuracy of optical rotation measurements, a self-validating system must be established. This involves rigorous instrument qualification and adherence to standardized protocols as outlined in pharmacopeial general chapters, such as USP <781> and Ph. Eur. 2.2.7.[1][8]
Experimental Protocol: Determination of Specific Rotation
This protocol outlines the essential steps for the accurate measurement of the specific rotation of a chiral thiazole propanol sample.
1. Instrument Qualification and Calibration:
-
Operational Qualification (OQ): Verify the polarimeter's performance by measuring a certified reference standard. Quartz plates with certified optical rotation values are commonly used. Sucrose solutions of known concentrations, traceable to a primary standard from NIST (National Institute of Standards and Technology), can also be used to check the accuracy and linearity of the instrument's scale.[9][11]
-
Performance Qualification (PQ): Regularly verify the instrument's performance to ensure it remains in a state of control.
2. Sample Preparation:
-
Accurately weigh a suitable amount of the chiral thiazole propanol.
-
Dissolve the sample in a pre-specified solvent (e.g., methanol, ethanol) of high purity in a volumetric flask to a known concentration. The choice of solvent is critical as it can influence the optical rotation.[12]
-
Ensure the solution is clear and free of undissolved particles.
-
Prepare a solvent blank using the same solvent.
3. Measurement Procedure:
-
Turn on the polarimeter and allow the light source (typically a sodium lamp) to stabilize.[8]
-
Set the temperature of the sample chamber to the specified value (e.g., 20°C or 25°C) and allow it to equilibrate.[12]
-
Fill the polarimeter cell with the solvent blank, ensuring there are no air bubbles, and perform a zero calibration.
-
Rinse the cell with the sample solution and then fill it with the sample solution, again avoiding air bubbles.
-
Place the filled cell in the sample chamber and allow the temperature to equilibrate.
-
Take multiple readings of the observed rotation (α) until a stable value is obtained. For solutions known to undergo mutarotation, measurements should be taken promptly after preparation.[13]
4. Calculation and Reporting:
-
Calculate the specific rotation using the formula mentioned above.
-
Report the specific rotation along with the temperature, wavelength, solvent, and concentration.
Workflow for Optical Rotation Measurement
Caption: Workflow for determining the specific rotation of a chiral compound.
Comparison with Alternative Chiral Analysis Methods
While optical rotation is a fundamental technique, it has limitations, particularly in terms of sensitivity and its inability to resolve enantiomers in a racemic mixture. Modern chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), have become the gold standard for enantiomeric purity determination.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase.[6] This allows for the quantification of each enantiomer in a mixture, providing a direct measure of enantiomeric excess (ee).
Experimental Protocol: Chiral HPLC Analysis
1. Method Development:
-
Column Screening: Select a range of chiral stationary phases (e.g., polysaccharide-based, macrocyclic glycopeptide-based) for initial screening.[6]
-
Mobile Phase Optimization: Screen different mobile phase compositions (e.g., normal-phase, reversed-phase, polar organic) to achieve optimal separation.
-
Parameter Optimization: Fine-tune parameters such as flow rate, temperature, and injection volume.
2. System Suitability:
-
Inject a standard solution of the racemate to verify system performance criteria such as resolution, peak symmetry, and repeatability.
3. Sample Analysis:
-
Inject the chiral thiazole propanol sample.
-
Integrate the peak areas of the two enantiomers.
4. Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
Decision Tree for Selecting a Chiral Analysis Method
Caption: Decision-making guide for choosing between optical rotation and chiral HPLC.
Comparative Analysis: Optical Rotation vs. Chiral HPLC
| Feature | Optical Rotation | Chiral HPLC |
| Principle | Measures the rotation of plane-polarized light by a chiral substance in bulk.[16] | Physically separates enantiomers based on differential interactions with a chiral stationary phase.[6] |
| Information Provided | Specific rotation ([α]), a characteristic physical constant for an enantiopure compound.[12] | Enantiomeric excess (ee), retention times, and resolution of enantiomers. |
| Quantitative Analysis | Can be used for concentration determination of a known enantiopure substance.[8] | Directly quantifies the amount of each enantiomer in a mixture. |
| Analysis of Racemates | A racemic mixture (50:50 of each enantiomer) will have an optical rotation of zero. | Can resolve and quantify both enantiomers in a racemic or scalemic mixture.[6] |
| Sensitivity | Generally lower sensitivity. | High sensitivity, capable of detecting trace amounts of an undesired enantiomer. |
| Throughput | Relatively fast for a single measurement. | Can be more time-consuming due to method development and run times. |
| Regulatory Acceptance | A fundamental identity and quality control test as per USP and Ph. Eur.[1][8] | The preferred method for enantiomeric purity determination in regulatory submissions.[4] |
| Instrumentation | Polarimeter. | High-Performance Liquid Chromatograph with a chiral column. |
Conclusion
Both optical rotation and chiral HPLC are indispensable tools in the analysis of chiral thiazole propanols. Optical rotation serves as a fundamental and rapid method for confirming the identity and bulk enantiomeric purity of a substance, with its standards firmly established in major pharmacopeias. However, for the precise and accurate quantification of enantiomeric excess, especially at low levels of the undesired enantiomer, chiral HPLC is the superior and regulatory-preferred method.
A comprehensive approach to the chiral analysis of thiazole propanols should leverage the strengths of both techniques. Optical rotation can be used for initial screening and as a quality control check for enantiopure batches, while chiral HPLC provides the detailed quantitative data essential for regulatory filings and in-depth characterization of stereoisomeric composition. By understanding the principles, protocols, and comparative advantages of each method, researchers and drug development professionals can ensure the stereochemical integrity of their chiral thiazole propanol candidates, ultimately contributing to the development of safer and more effective medicines.
References
-
United States Pharmacopeia. General Chapter <781> Optical Rotation. USP-NF. Rockville, MD. [Link]
-
Just-Baringo, X., Albericio, F., & Alvarez, M. (2014). Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products. Current topics in medicinal chemistry, 14(10), 1244–1256. [Link]
-
Roy, A., & Panda, S. S. (2023). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Pharmaceuticals, 16(5), 743. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
-
Rudolph Research Analytical. (n.d.). <781> OPTICAL ROTATION. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia 2.2.7. Optical Rotation. EDQM. [Link]
-
United States Pharmacopeial Convention. (2011). <781> OPTICAL ROTATION. [Link]
-
British Pharmacopoeia. (n.d.). Appendix V F. Determination of Optical Rotation and Specific Optical Rotation. [Link]
-
Squeo, B. M., & Moro, A. V. (2021). Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. RSC Medicinal Chemistry, 12(10), 1726-1736. [Link]
-
Rudolph Research Analytical. (n.d.). 781 OPTICAL ROTATION. [Link]
-
National Institute of Standards and Technology. (2022). Certification of Standard Reference Material® 17g: Sucrose Optical Rotation. NIST. [Link]
-
National Institute of Standards and Technology. (n.d.). Standard Reference Material 17d - Sucrose. NIST. [Link]
-
National Institute of Standards and Technology. (n.d.). Certificate of Analysis - Standard Reference Material 17f. NIST. [Link]
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Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]
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SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]
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Wikipedia. (n.d.). Optical rotation. [Link]
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Bjork, L., Wesdorp, J., Second, T., & Sofikitis, D. (2022). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science Advances, 8(3), eabm7330. [Link]
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Al-Saeed, M. M. (2012). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 25(11), 610-621. [Link]
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European Pharmacopoeia. (n.d.). 2.2.7. Optical rotation. uspbpep.com. [Link]
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Hussein, W., & Zitouni, G. T. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 53-56. [Link]
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Chemistry LibreTexts. (2021). 5.4: Optical Activity. [Link]
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Wang, Y., Zhang, T., & Liu, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1549-1568. [Link]
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D'Acquarica, I., Gasparrini, F., Zappia, G., & Villani, C. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8489. [Link]
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Thiazole Isosteres of Ephedrine-Like Amino Alcohols: A Comparative Guide to Design, Synthesis, and Evaluation
An In-Depth Technical Guide for Researchers
This guide provides an in-depth comparison of thiazole-based bioisosteres and traditional phenyl-containing ephedrine-like amino alcohols. We will explore the strategic rationale for this isosteric replacement, compare their physicochemical and pharmacological profiles, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to design novel adrenergic receptor modulators with potentially superior properties.
Introduction: The Rationale for Bioisosteric Replacement
Ephedrine and its analogs are sympathomimetic amino alcohols that exert their physiological effects primarily through interaction with adrenergic receptors.[1] Their core structure consists of a phenyl ring attached to a propanolamine side chain. While effective, the phenyl ring is often a liability in drug design, being susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to poor pharmacokinetic profiles.[2]
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry.[3] Replacing the phenyl ring of ephedrine-like molecules with a five-membered heteroaromatic ring, such as thiazole, represents a compelling design strategy.[2][4]
Why Thiazole?
-
Metabolic Stability: The thiazole ring is generally more resistant to CYP-mediated oxidation compared to the electron-rich phenyl ring, potentially improving metabolic stability.[2]
-
Modulated Physicochemical Properties: The inclusion of nitrogen and sulfur heteroatoms increases polarity, which can enhance aqueous solubility and alter lipophilicity (LogP), influencing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]
-
Novel Receptor Interactions: The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, offering new potential interactions with receptor binding sites that are not possible with the largely hydrophobic phenyl ring.[5] This can lead to altered affinity and selectivity profiles.
This guide will dissect these potential advantages through a comparative analysis, supported by established principles and detailed experimental workflows.
Comparative Analysis: Thiazole Isosteres vs. Phenyl Analogs
The true value of a bioisosteric replacement is judged by its impact on the molecule's overall profile. Below, we compare the expected properties of a representative thiazole isostere against its parent phenyl-based amino alcohol.
Physicochemical Properties
The introduction of heteroatoms significantly alters a molecule's electronic and steric properties. A thiazole ring is more polar and less lipophilic than a phenyl ring.
| Property | Phenyl Analog (Ephedrine) | Thiazole Isostere (Hypothetical) | Rationale for Change |
| Structure | Phenyl-CH(OH)-CH(NHCH₃)-CH₃ | Thiazolyl-CH(OH)-CH(NHCH₃)-CH₃ | Isosteric replacement of the core aromatic ring. |
| Molecular Weight ( g/mol ) | 165.23 | 172.26 | Addition of a sulfur atom and replacement of a carbon with nitrogen. |
| Calculated LogP | ~1.3 | ~0.8 | The thiazole ring is more polar, reducing lipophilicity and potentially improving aqueous solubility. This can also impact cell permeability and plasma protein binding.[2][6] |
| Polar Surface Area (Ų) | 32.3 | ~45.1 | The nitrogen and sulfur heteroatoms contribute significantly to the polar surface area, which can influence transport properties and oral absorption. |
| pKa (Amine) | ~9.6 | ~9.4 | The electron-withdrawing nature of the thiazole ring may slightly decrease the basicity of the side-chain amine compared to the phenyl analog. |
Note: Values for the hypothetical thiazole isostere are estimates based on standard chemical principles.
Pharmacodynamic Profile & Structure-Activity Relationships (SAR)
Ephedrine and its analogs act as agonists at both α- and β-adrenergic receptors.[7] The binding is primarily driven by interactions of the amine and hydroxyl groups in the side chain with key residues like aspartate and serine in the receptor pocket.[8] The phenyl ring typically engages in non-polar, π-stacking interactions.[9]
Replacing the phenyl with a thiazole ring introduces new possibilities for SAR:
-
Enhanced Binding Affinity: The thiazole ring's nitrogen atom can act as a hydrogen bond acceptor with donor residues in the binding pocket (e.g., serine, threonine, or asparagine), potentially increasing binding affinity (Ki).[5]
-
Altered Receptor Selectivity: Different adrenergic receptor subtypes present subtle differences in their binding pocket architecture.[9] The specific geometry and electronic properties of the thiazole ring might favor binding to one subtype over another, leading to improved selectivity and a more targeted therapeutic effect with fewer side effects.
-
Stereochemical Importance: The stereochemistry of the hydroxyl and amino groups on the side chain is critical for the activity of ephedrine alkaloids.[7] This principle is expected to hold true for thiazole isosteres, with different stereoisomers exhibiting varied potencies and selectivities.
| Target Profile | Phenyl Analog (Ephedrine) | Thiazole Isostere (Expected) |
| Primary Targets | α- and β-Adrenergic Receptors[7] | α- and β-Adrenergic Receptors |
| Binding Interactions | H-bonds from side-chain OH and NH₂⁺; π-stacking from phenyl ring.[8] | H-bonds from side-chain OH and NH₂⁺; potential for additional H-bonds from thiazole N; altered hydrophobic interactions.[5] |
| Potential for Selectivity | Moderate; activity across multiple subtypes.[7] | Potentially enhanced selectivity for specific α or β subtypes, depending on the binding pocket topology and the position of the thiazole heteroatoms. |
| Activity Profile | Agonist/Partial Agonist.[7] | Likely to remain an agonist, but potency (EC₅₀) and efficacy could be modulated by the new ring system. |
Experimental Workflows & Protocols
To validate the theoretical advantages of thiazole isosteres, rigorous synthesis and biological evaluation are required. The following sections provide detailed, self-validating protocols for these critical steps.
Synthesis of a Representative Thiazole Amino Alcohol
The synthesis of a target thiazole isostere, (1R,2S)-1-(thiazol-4-yl)-2-(methylamino)propan-1-ol, can be achieved via a multi-step pathway starting from a commercially available thiazole derivative. The causality behind this chosen route is its reliability and control over stereochemistry in the final reduction step.
Caption: Synthetic workflow for a thiazole amino alcohol.
Step-by-Step Protocol:
-
Bromination of 4-Acetylthiazole (Formation of Intermediate C):
-
To a solution of 4-acetylthiazole (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC.
-
Causality: This is a standard radical-initiated bromination at the α-carbon of the ketone.
-
Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-bromo-1-(thiazol-4-yl)ethan-1-one.
-
-
Amination (Formation of Intermediate E):
-
Dissolve the bromo-ketone intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C in an ice bath.
-
Add a solution of methylamine (2.2 eq, 40% in water or as a solution in THF) dropwise over 30 minutes.
-
Causality: This is a nucleophilic substitution reaction where the amine displaces the bromide. A slight excess of amine is used to drive the reaction to completion and neutralize the HBr byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the amino-ketone, which can be used in the next step without further purification.
-
-
Diastereoselective Reduction (Formation of Final Product G):
-
Dissolve the crude amino-ketone (1.0 eq) in methanol and cool to 0°C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes.
-
Causality: NaBH₄ reduces the ketone to a secondary alcohol. This reduction of the α-amino ketone will produce a mixture of diastereomers (erythro and threo). For higher stereoselectivity, a chiral reducing agent (e.g., CBS catalyst) could be employed.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature.
-
Quench the reaction by carefully adding 1M HCl. Adjust the pH to >10 with 2M NaOH and extract with dichloromethane.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to separate the diastereomers and obtain the desired product.
-
Biological Evaluation: Adrenergic Receptor Binding Assay
To determine the affinity of the synthesized compounds for a specific adrenergic receptor subtype (e.g., β₂-AR), a competitive radioligand binding assay is the gold standard. This protocol is a self-validating system as it includes controls for total and non-specific binding.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Prepare cell membranes expressing the human β₂-adrenergic receptor at a concentration of 10-20 µg protein per well.
-
Prepare the radioligand, [³H]-Dihydroalprenolol ([³H]-DHA), at a final concentration equal to its K_d value (e.g., ~1 nM).
-
Prepare serial dilutions of the synthesized thiazole compounds and a known reference compound (e.g., ephedrine or propranolol) in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL buffer, 50 µL radioligand, and 100 µL membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled "cold" ligand (e.g., 10 µM propranolol), 50 µL radioligand, and 100 µL membrane suspension. Causality: This measures the amount of radioligand that binds to non-receptor components and is essential for calculating specific binding.
-
Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL radioligand, and 100 µL membrane suspension.
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. This quickly separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Wash the filters rapidly three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter mat and add liquid scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
-
Conclusion and Future Outlook
The bioisosteric replacement of the phenyl ring in ephedrine-like amino alcohols with a thiazole moiety is a theoretically sound and compelling strategy for the development of novel adrenergic modulators. This approach offers the potential for significant improvements in metabolic stability and provides opportunities for novel, affinity-enhancing interactions within the receptor binding pocket. The comparative analysis presented here suggests that thiazole isosteres could possess more desirable drug-like properties, such as improved solubility and a potentially more selective pharmacological profile.
The provided experimental protocols for synthesis and biological evaluation offer a robust framework for researchers to practically explore these possibilities. By systematically synthesizing and evaluating these analogs, the field can further elucidate the structure-activity relationships of this promising class of compounds and potentially uncover new therapeutic agents for a range of cardiovascular, respiratory, and central nervous system disorders.
References
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Kim, Y., et al. (2004). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(3), 613-23. [Link]
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Sharma, H., et al. (2025). Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives. Journal of Neonatal Surgery, 14(6), 132-139. [Link]
-
PubMed. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorg Med Chem. [Link]
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-
Pacher, T., et al. (2020). Structure-Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. Journal of Medicinal Chemistry, 63(1), 391-417. [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]
-
O'Donovan, A. (1993). The Synthesis and Pharmacology of Ephedrine Analogues. DCU Research Repository. [Link]
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Ma, G., et al. (2007). Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 322(1), 214-221. [Link]
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Vilar, S., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1195. [Link]
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
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Levterov, V., et al. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]
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Singh, A., et al. (2014). Synthesis and antimicrobial evaluation of some novel thiazole derivatives. Der Pharma Chemica, 6(5), 322-327. [Link]
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Mykhailiuk, P., et al. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6539. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
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Schiffrin, H., et al. (2023). Characterization of binding properties of ephedrine derivatives to human alpha-1-acid glycoprotein. European Journal of Pharmaceutical Sciences, 181, 106333. [Link]
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Chylewska, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 23(17), 9832. [Link]
-
In-house research. (2021). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]
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Szostak, M., et al. (2015). Experimental verification of halomethyl carbinol synthesis from carbonyl compounds using a TiCl4–Mg bimetallic complex promoter. RSC Advances, 5, 89312-89317. [Link]
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Du, Y., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Molecules, 26(19), 5806. [Link]
-
Ozbil, M., et al. (2015). Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. PLOS ONE, 10(1), e0116734. [Link]
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Schiffrin, H., et al. (2023). Characterization of binding properties of ephedrine derivatives to human alpha-1-acid glycoprotein. European Journal of Pharmaceutical Sciences, 181, 106333. [Link]
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Validation of Enantiomeric Excess in Chiral Thiazole & Thiazoline Synthesis
Executive Summary: The Stereochemical Stake
In drug discovery, the thiazole ring is a privileged pharmacophore, appearing in potent antineoplastics (Epothilones), antiretrovirals (Ritonavir), and peptide mimetics. However, a critical distinction is often overlooked in synthesis guides: while the aromatic thiazole ring is planar and achiral, the thiazoline (dihydrothiazole) intermediates and
This guide moves beyond standard analytical templates to address the specific "Sulfur Problem" in chirality: the tendency of sulfur lone pairs to interfere with traditional NMR shift reagents and the high acidity of the C4-proton in thiazolines that drives epimerization. We compare the three dominant validation methodologies—Direct Chiral HPLC, NMR with Chiral Solvating Agents (CSAs), and Marfey’s Analysis—to determine which offers the necessary rigor for IND-enabling studies.
Part 1: The Mechanistic Challenge (Why Standard Protocols Fail)
The Racemization Trap
The synthesis of chiral thiazoles (often via Hantzsch condensation or cyclodehydration of cysteine derivatives) involves a high risk of racemization. The C4-proton of the thiazoline ring is significantly more acidic than a standard
The "Self-Validating" Necessity: You cannot validate enantiomeric excess (ee) if you do not understand when you lost it.
-
Risk Zone 1: Basic workups (e.g.,
washes) can deprotonate C4, leading to a planar enethiolate intermediate. -
Risk Zone 2: Metal-catalyzed oxidations (e.g.,
or to aromatize thiazolines) often chelate the nitrogen, lowering the of the -proton further.
Expert Insight: If your ee drops from >99% (starting material) to 85% (product), do not blame the column. Blame the workup.
Part 2: Comparative Analysis of Validation Methods
Method A: Direct Chiral HPLC (The Gold Standard)
For small molecule thiazoles and thiazolines, High-Performance Liquid Chromatography (HPLC) on polysaccharide-based stationary phases is the definitive method.
-
Mechanism: Uses chiral selectors (Amylose or Cellulose derivatives) coated or immobilized on silica. The separation relies on hydrogen bonding,
interactions, and inclusion complexes. -
The Thiazole Specificity: Thiazoles are "sticky" due to the basic nitrogen and polarizable sulfur.
-
Recommended Phase:Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is often superior for sulfur-containing heterocycles compared to cellulose phases (OD-H) due to the helical pitch of the amylose polymer accommodating the bulky sulfur.
-
-
Pros: High precision (>0.1% ee accuracy), recoverable sample.
-
Cons: High solvent consumption, requires method development.
Method B: NMR with Chiral Shift Reagents (The Rapid Screen)
Uses paramagnetic lanthanide complexes (e.g.,
-
The "Sulfur Limitation": Sulfur is a soft Lewis base. It competitively coordinates with the Europium metal center, often displacing the chiral ligand or causing severe line broadening (paramagnetic relaxation).
-
Verdict: reliable only for rough estimates (>90% ee) or when the thiazole nitrogen is sterically hindered.
-
Pros: Fast (15 mins), no column screening needed.
-
Cons: Line broadening, unreliable integration for
minor enantiomer.
Method C: Marfey’s Analysis (The Peptide Solution)
For thiazole-containing peptides (e.g., microcin analogues), direct HPLC often fails due to complexity.
-
Protocol: Hydrolysis of the peptide
Derivatization with FDAA (Marfey’s Reagent) Reverse Phase LC-MS. -
Pros: Extremely sensitive; separates D/L amino acids easily.
-
Cons: Destructive (sample is hydrolyzed); requires MS detection.
Part 3: Comparative Data & Decision Matrix
The following table contrasts the performance of these methods specifically for a model compound: (S)-4-isopropyl-2-phenyl-4,5-dihydrothiazole .
| Feature | Chiral HPLC (AD-H) | 1H NMR (Eu-Shift Reagent) | Marfey's Analysis (LC-MS) |
| Limit of Detection (Minor Enantiomer) | < 0.1% | ~ 2-5% | < 0.1% |
| Sample Recovery | Yes (Prep mode) | No (Contaminated) | No (Destructive) |
| Interference Risk | Low (Solvent dependent) | High (S-coordination) | Low |
| Throughput | 20-40 mins/run | 10 mins/sample | 60 mins (inc. hydrolysis) |
| Cost per Sample | High (Solvents/Columns) | Low | Medium |
| Suitability for Thiazoles | Excellent | Poor (Broadening) | Excellent (for peptides) |
Decision Workflow (DOT Diagram)
Figure 1: Decision matrix for selecting the appropriate enantiomeric excess validation method based on analyte properties.
Part 4: Detailed Protocol – Self-Validating HPLC System
This protocol ensures Scientific Integrity by mandating the generation of a racemic standard. You cannot trust a "single peak" in chiral HPLC unless you have proven that the enantiomers can be separated.
Step 1: Generate the Racemic Standard (The Control)
Do not skip this.
-
Take 5 mg of your chiral product.
-
Dissolve in MeOH (
). -
Add
of (Triethylamine). -
Stir at
for 2 hours (forces racemization via deprotonation). -
Inject this racemate to establish the separation method. You must see two peaks (area 50:50).
Step 2: Method Development (Chiralpak AD-H)
-
Column: Chiralpak AD-H (
). -
Mobile Phase A: n-Hexane (ensure HPLC grade, dry).
-
Mobile Phase B: Isopropanol (IPA).
-
Gradient: Isocratic 90:10 (Hexane:IPA) is a standard starting point for thiazoles.
-
Flow Rate:
. -
Detection: UV at 254 nm (thiazole absorbance) and 210 nm (amide backbone).
Step 3: The Validation Run
-
Dissolve your enantiopure sample in the mobile phase (avoid DMSO/DMF if possible, as they disrupt the chiral stationary phase).
-
Inject.
-
Calculate ee using the formula:
Mechanistic Visualization of Failure (Racemization)
Figure 2: The mechanism of base-catalyzed racemization at the C4 position of thiazolines, the primary cause of low ee.
References
-
Gaumont, A. C., et al. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Retrieved from [Link]
-
Wang, F., et al. (2004).[1] Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation. Journal of Chromatography A. Retrieved from [Link]
-
Strege, M. A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral HPLC-ESI-MS/MS. Journal of Chromatography B. Retrieved from [Link]
- Wipf, P., & Miller, C. P. (1993). Investigation of racemization in cyclodehydration protocols. Tetrahedron Letters. (Contextualized via Search Result 1.8).
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol
Topic: Personal Protective Equipment & Handling Guide for 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate / Cytotoxic Building Block
Core Directive: Operational Safety & Risk Classification
1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol is a critical chiral building block, structurally analogous to the Tubuvaline (Tuv) or Dolaphenine (Doe) units found in potent antimitotic peptides like Tubulysins and Dolastatin 10 .
Due to its structural role in these picomolar-potency cytotoxins, this compound must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until specific toxicological data proves otherwise. It possesses two primary hazard vectors:
-
Chemical Corrosivity: The primary amine at C1 and the secondary alcohol at C2 create a basic, polar motif capable of causing severe skin burns and eye damage (Category 1B/1C).
-
Pharmacological Toxicity: The thiazole moiety is a pharmacophore associated with microtubule inhibition. Systemic absorption may lead to peripheral neuropathy or neutropenia.
Occupational Exposure Band (OEB): Treat as OEB 4 (Control range: 1–10 µg/m³) due to potential cytotoxicity.
Personal Protective Equipment (PPE) Strategy
The PPE strategy is designed to create a redundant barrier system. Reliance on a single layer is insufficient for thiazole-based antimitotics.
PPE Decision Matrix (Graphviz)
Caption: PPE selection logic based on physical state. Solids require higher respiratory protection due to dust generation; solutions require enhanced eye protection due to corrosivity.
Detailed PPE Specifications
| Protection Zone | Requirement | Scientific Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N100/P3 half-mask. | Thiazole intermediates can be potent sensitizers. Positive pressure (PAPR) prevents inward leakage of cytotoxic dust. |
| Dermal (Hand) | Double Gloving: 1. Inner: Nitrile (High dexterity, 4 mil).2. Outer: Nitrile (Long cuff, 5-8 mil). | The amine group facilitates skin permeation. Double gloving provides a "breakthrough buffer" and allows outer glove removal without exposing skin. |
| Dermal (Body) | Tyvek® Lab Coat or Coverall (Disposable). Wrist cuffs must be taped or sealed. | Standard cotton coats absorb liquids and retain toxic dust. Disposable non-woven fabrics prevent cross-contamination. |
| Ocular | Chemical Splash Goggles (Indirect Vent). Face shield required for volumes >50 mL. | The compound is basic (amine). Alkaline burns cause liquefactive necrosis, penetrating deeper than acid burns. |
Operational Handling Protocol
Objective: Isolate the operator from the compound during the most critical phases: Weighing and Solubilization.
Phase 1: Weighing (The Highest Risk Step)
-
Location: Weigh only inside a Powder Containment Balance Enclosure or a Class II Biological Safety Cabinet (BSC). Never weigh on an open bench.
-
Static Control: Use an ionizing bar. Thiazole salts/intermediates are often static-prone; static discharge can aerosolize the powder.
-
Technique:
-
Place a tared vial inside the enclosure.
-
Transfer solid using a disposable antistatic spatula.
-
Cap the vial inside the enclosure before removing it.
-
Wipe the exterior of the vial with a solvent-dampened wipe (methanol/ethanol) before bringing it into the general lab space.
-
Phase 2: Solubilization & Reaction Setup
-
Solvent Choice: The compound is an amino-alcohol. It will be soluble in polar organic solvents (DMSO, DMF, Methanol).
-
Exotherm Warning: Dissolving amines in protic solvents can be exothermic. Add solvent slowly to the solid.
-
Glassware: Use single-neck flasks with septum seals. Avoid open beakers.
Handling Workflow Diagram
Caption: Step-by-step handling process to minimize moisture uptake and exposure.
Emergency Response & First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Alert: Monitor for delayed pulmonary edema due to amine irritation.
-
Skin Contact: Immediate Drench. Wash with soap and water for 15 minutes. Do not use organic solvents (EtOH/DMSO) to wash skin; this increases transdermal absorption of the toxin.
-
Eye Contact: Rinse for minimum 15 minutes . Lift eyelids to ensure irrigation of the fornix. Alkaline substances can adhere to corneal proteins.
-
Spill Cleanup:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up: Don full PPE (including respiratory protection).
-
Neutralize: Cover spill with a weak acid neutralizer (e.g., Citric acid based) if available, or use a chem-sorbent pad.
-
Clean: Wipe area with 10% Bleach (Sodium Hypochlorite) followed by water. Bleach oxidizes the thiazole/amine functionality, degrading the pharmacophore.
-
Disposal & Waste Management
Principle: Segregate as Cytotoxic/Cytostatic Waste . Do not mix with general organic solvent waste.
-
Solid Waste: Vials, gloves, and wipes contaminated with the substance must be placed in a yellow "Chemo/Biohazard" bin for incineration.
-
Liquid Waste: Collect in a dedicated carboy labeled "High Potency Alkaline Waste."
-
Destruction: High-temperature incineration (>1000°C) is required to break down the thiazole ring effectively.
Disposal Logic Tree
Caption: Segregation path for cytotoxic waste streams.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11807, 2-Amino-2-methyl-1-propanol (Structural Analog). Retrieved from [Link]
-
Pettit, G. R., et al. (2011).[1] Antineoplastic agents.[1][2][3][4][5] 592. Highly effective cancer cell growth inhibitory structural modifications of Dolastatin 10.[1] Journal of Natural Products.[1] Retrieved from [Link]
-
Wipf, P., et al. (2004).[6] Synthesis and biological evaluation of Tubulysin analogues. Organic Letters. (Contextual reference for Thiazole-Amino Alcohol intermediates in Tubulysins).
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dolastatin-10 in metastatic melanoma: a phase II and pharmokinetic trial of the California Cancer Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds [mdpi.com]
- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
